molecular formula C24H21N3O6 B12377940 DEG-77

DEG-77

Cat. No.: B12377940
M. Wt: 447.4 g/mol
InChI Key: ZFAKJMUJUNDGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DEG-77 is a useful research compound. Its molecular formula is C24H21N3O6 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide

InChI

InChI=1S/C24H21N3O6/c1-32-19-4-2-3-13-9-15(12-33-21(13)19)22(29)25-16-5-6-17-14(10-16)11-27(24(17)31)18-7-8-20(28)26-23(18)30/h2-6,9-10,18H,7-8,11-12H2,1H3,(H,25,29)(H,26,28,30)

InChI Key

ZFAKJMUJUNDGEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O

Origin of Product

United States

Foundational & Exploratory

The Dual-Targeted Degradation Mechanism of DEG-77 in Acute Myeloid Leukemia (AML) Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of DEG-77, a novel molecular glue degrader, in Acute Myeloid Leukemia (AML) cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology.

Core Mechanism of Action

This compound is a cereblon-dependent molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of two key proteins implicated in AML pathogenesis: casein kinase 1α (CK1α) and the hematopoietic transcription factor IKZF2 (Helios).[1][2][3][4][5][6][7] By hijacking the E3 ubiquitin ligase substrate adapter cereblon (CRBN), this compound brings CRBN into proximity with CK1α and IKZF2, leading to their polyubiquitination and degradation.[1][4]

The dual degradation of these targets triggers a cascade of downstream anti-leukemic effects, including cell cycle arrest, induction of apoptosis, and myeloid differentiation in AML cells.[1][2][3][4][5][8] Notably, the pro-apoptotic effects are mediated, at least in part, through the activation of the p53 pathway.[1][3][4][5]

DEG77_Mechanism cluster_0 This compound Mediated Protein Degradation cluster_1 Downstream Cellular Effects in AML DEG77 This compound CRBN Cereblon (E3 Ligase) DEG77->CRBN binds to IKZF2 IKZF2 (Helios) CRBN->IKZF2 recruits CK1a CK1α CRBN->CK1a recruits Proteasome Proteasome Proteasome->IKZF2 degrades Proteasome->CK1a degrades Ub Ubiquitin Ub->Proteasome targeted for degradation IKZF2->Ub ubiquitination MyeloidDifferentiation Myeloid Differentiation IKZF2->MyeloidDifferentiation degradation induces CK1a->Ub ubiquitination p53 p53 activation CK1a->p53 degradation leads to Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Figure 1: Core mechanism of this compound in AML cells.

Quantitative Data Summary

The anti-leukemic activity of this compound and its analog, DEG-35, has been quantified across various AML cell lines and other cancer models. The data highlights the potent and selective nature of these molecular glue degraders.

CompoundCell LineAssay TypeMetricValue (nM)Reference
This compoundMOLM-13AntiproliferationEC504.0[2]
This compoundA2780CytotoxicityEC5027[9]
This compoundOCI-Ly3CytotoxicityEC5014[9]
This compoundCOV434Growth InhibitionGI5028[2]
This compoundA2780Growth InhibitionGI5020[2]
This compoundTOV-21GGrowth InhibitionGI5068[2]
DEG-35MOLM-13Cell ViabilityIC505.7[3]
DEG-35MV4-11Cell ViabilityIC50~10[3]
DEG-35OCI-AML3Cell ViabilityIC50~100[3]
DEG-35THP-1Cell ViabilityIC50~1000[3]

Table 1: In Vitro Potency of this compound and DEG-35

CompoundTargetMetricValue (nM)Reference
This compoundIKZF2DC5015.3[9]
This compoundCK1αDC5010[9]

Table 2: Target Degradation Potency of this compound

Key Signaling Pathways

The dual degradation of IKZF2 and CK1α by this compound perturbs critical signaling pathways that sustain AML cell survival and proliferation.

CK1α-p53 Apoptotic Pathway

Degradation of CK1α leads to the stabilization and activation of the tumor suppressor p53.[1][3][4][5] Activated p53 then transcriptionally upregulates target genes involved in apoptosis and cell cycle arrest, such as p21. This activation of the p53 pathway is a key driver of the cytotoxic effects of this compound in AML cells with wild-type p53.[3]

p53_Pathway DEG77 This compound CK1a CK1α DEG77->CK1a induces degradation of p53 p53 CK1a->p53 degradation leads to activation of Apoptosis Apoptosis p53->Apoptosis promotes CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest promotes

Figure 2: CK1α-p53 apoptotic pathway activation by this compound.
IKZF2-Mediated Myeloid Differentiation

The degradation of the hematopoietic transcription factor IKZF2 contributes to the induction of myeloid differentiation in AML cells.[3][4][5] This is evidenced by the increased expression of myeloid differentiation markers such as CD11b, CD14, CD13, and CD33 following treatment with this compound or its analog.[3] The degradation of IKZF2 also leads to the downregulation of critical AML survival factors like HOXA9 and MYC.[3]

IKZF2_Pathway DEG77 This compound IKZF2 IKZF2 (Helios) DEG77->IKZF2 induces degradation of HOXA9_MYC HOXA9 & MYC IKZF2->HOXA9_MYC degradation downregulates MyeloidDifferentiation Myeloid Differentiation IKZF2->MyeloidDifferentiation degradation induces AML_Survival AML Cell Survival HOXA9_MYC->AML_Survival promotes

Figure 3: IKZF2-mediated effects of this compound in AML cells.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound and its analogs in AML cells.

Cell Viability Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in AML cell lines.

  • Methodology:

    • AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.

    • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).[3]

    • Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • Data is normalized to vehicle-treated controls, and IC50/EC50 values are calculated using non-linear regression analysis.

Western Blotting for Protein Degradation
  • Objective: To quantify the degradation of IKZF2 and CK1α and assess the status of downstream signaling proteins (e.g., p53, p21).

  • Methodology:

    • AML cells are treated with various concentrations of this compound for a defined time course (e.g., 24 hours).[3]

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for IKZF2, CK1α, p53, p21, and a loading control (e.g., GAPDH, β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[3]

    • Densitometry analysis is performed to quantify protein levels relative to the loading control.

Flow Cytometry for Apoptosis and Differentiation
  • Objective: To quantify the percentage of apoptotic cells and the expression of myeloid differentiation markers.

  • Methodology for Apoptosis:

    • AML cells are treated with this compound for a specified time (e.g., 48 hours).

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Cells are stained with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or DAPI.[3]

    • Stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

  • Methodology for Differentiation:

    • AML cells are treated with this compound for a defined period (e.g., 2 days).[3]

    • Cells are harvested and stained with fluorescently labeled antibodies against myeloid surface markers (e.g., CD11b, CD14, CD13, CD33).[3]

    • The percentage of cells expressing these markers is quantified by flow cytometry.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cellular Fate cluster_2 Molecular Analysis AML_Cells AML Cell Lines DEG77_Treatment This compound Treatment (Dose & Time Course) AML_Cells->DEG77_Treatment Cell_Viability Cell Viability Assay (IC50/EC50) DEG77_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) DEG77_Treatment->Apoptosis_Assay Differentiation_Assay Differentiation Assay (CD Markers) DEG77_Treatment->Differentiation_Assay Western_Blot Western Blot (Protein Degradation & Signaling) DEG77_Treatment->Western_Blot

Figure 4: General experimental workflow for in vitro characterization of this compound.

In Vivo Efficacy

Preclinical studies in mouse models of AML have demonstrated the therapeutic potential of this compound. Treatment with this compound resulted in a significant prolongation of survival in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of AML.[2] Furthermore, this compound exhibits an improved pharmacokinetic profile compared to its analog DEG-35, with a longer half-life in mice.[2] In vivo administration of this compound led to the degradation of IKZF2 and CK1α in bone marrow and leukemic cells, which was associated with increased apoptosis and myeloid differentiation of leukemia cells.[10]

Conclusion

This compound represents a promising therapeutic agent for AML that operates through a novel dual-targeted protein degradation mechanism. By simultaneously inducing the degradation of CK1α and IKZF2, this compound effectively triggers multiple anti-leukemic pathways, leading to cell cycle arrest, apoptosis, and differentiation. The potent in vitro and in vivo activity of this compound underscores the potential of molecular glue degraders as a new class of therapeutics for hematological malignancies. Further preclinical and clinical development of this compound is warranted to fully evaluate its therapeutic utility.

References

In-Depth Technical Guide to the DEG-77 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action

DEG-77 is a potent and selective molecular glue degrader that simultaneously targets two key proteins implicated in cancer pathogenesis: the hematopoietic transcription factor Ikaros Family Zinc Finger 2 (IKZF2, also known as Helios) and the serine/threonine kinase Casein Kinase 1α (CK1α).[1][2] As a more soluble analog of its predecessor DEG-35, this compound was developed to improve pharmacokinetic properties for in vivo studies.[3]

The primary function of this compound is to induce the degradation of IKZF2 and CK1α. It achieves this by acting as a "molecular glue," effectively bringing these target proteins into proximity with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[4][5] This induced proximity leads to the polyubiquitination of IKZF2 and CK1α, marking them for subsequent degradation by the proteasome.[5] This dual-targeting mechanism has shown significant therapeutic potential, particularly in acute myeloid leukemia (AML) and certain ovarian cancers.[1][2][3]

The degradation of these two key proteins by this compound triggers a cascade of downstream cellular events. The depletion of CK1α leads to the stabilization and activation of the tumor suppressor protein p53, which in turn induces apoptosis (programmed cell death).[5][6] Concurrently, the degradation of IKZF2, a critical factor in myeloid leukemogenesis, promotes myeloid differentiation.[7] The combined effects of apoptosis induction and myeloid differentiation contribute to the potent anti-proliferative and anti-tumor activity of this compound.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the activity of this compound.

Table 1: In Vitro Degradation Potency of this compound

Target ProteinCell LineDC50 (nM)Reference(s)
IKZF2MOLM-1315.3[8]
CK1αMOLM-1310[8]

DC50: Half-maximal degradation concentration.

Table 2: In Vitro Anti-Proliferative Activity of this compound

Cell LineCancer TypeParameterValue (nM)Reference(s)
MOLM-13Acute Myeloid LeukemiaEC504.0[1]
COV434Ovarian CancerGI5028[1]
A2780Ovarian CancerGI5020[1]
TOV-21GOvarian CancerGI5068[1]
OCI-LY3Diffuse Large B-cell Lymphoma-Antiproliferative Activity Observed[2][3]

EC50: Half-maximal effective concentration. GI50: Half-maximal growth inhibition concentration.

Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound

ParameterSpeciesValueReference(s)
Half-life (t½)Mouse16.91 hours[1]
In Vivo EfficacyAML Mouse ModelsProlonged survival and delayed leukemia progression[1][9]

Signaling Pathways and Experimental Workflows

DEG77_Mechanism

DEG77_Signaling_Pathway DEG77 This compound CK1a CK1α Degradation DEG77->CK1a IKZF2 IKZF2 Degradation DEG77->IKZF2 p53 p53 Stabilization and Activation CK1a->p53 CellGrowthArrest Cell Growth Arrest & Cycle Arrest CK1a->CellGrowthArrest MyeloidDiff Myeloid Differentiation IKZF2->MyeloidDiff IKZF2->CellGrowthArrest Apoptosis Apoptosis p53->Apoptosis

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: MOLM-13 (human acute myeloid leukemia cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are seeded at a density of approximately 1.0 x 10^6 cells/mL and are split every 2-3 days to maintain a density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL.

2. Western Blotting for Protein Degradation

  • Cell Lysis:

    • MOLM-13 cells are treated with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).

    • Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Protein concentration in the supernatant is determined using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against IKZF2, CK1α, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • The membrane is washed three times with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Cell Viability (Anti-Proliferation) Assay

  • Cell Seeding: MOLM-13 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO control and incubated for 72 hours.

  • Viability Measurement:

    • Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

    • Luminescence is measured using a plate reader.

    • Data is normalized to the DMSO-treated control wells, and EC50/GI50 values are calculated using non-linear regression analysis.

4. In Vivo Xenograft Studies in Mice

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

  • Cell Implantation: MOLM-13 cells (e.g., 1 x 10^6 cells per mouse) are injected intravenously or subcutaneously into the mice.

  • Compound Administration: Once tumors are established or leukemia is engrafted, mice are treated with this compound (e.g., 50 mg/kg) or a vehicle control via intraperitoneal injection or oral gavage according to the study design.

  • Monitoring: Tumor volume (for subcutaneous models) and overall survival are monitored. For leukemia models, engraftment can be monitored by flow cytometry of peripheral blood for human CD45+ cells.

  • Pharmacodynamic Analysis: At specified time points after treatment, tissues (e.g., bone marrow, spleen, tumor) can be harvested to assess the degradation of IKZF2 and CK1α by Western blotting or immunohistochemistry.

References

The Discovery and Synthesis of DEG-77: A Dual Degrader of IKZF2 and CK1α for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DEG-77 is a novel heterobifunctional degrader that induces the ubiquitination and subsequent proteasomal degradation of two key proteins implicated in the pathogenesis of acute myeloid leukemia (AML) and other cancers: the hematopoietic transcription factor Ikaros Family Zinc Finger 2 (IKZF2, also known as Helios) and Casein Kinase 1α (CK1α). By co-opting the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound acts as a molecular glue, bringing IKZF2 and CK1α into proximity with the ubiquitination machinery. This dual degradation strategy leads to potent anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound.

Discovery and Rationale

The development of this compound arose from a scaffold replacement campaign building upon the initial lead compound, DEG-35.[1] The therapeutic rationale is based on the established roles of IKZF2 and CK1α in cancer. IKZF2 is a critical transcription factor for the survival and growth of AML cells.[2] CK1α is also a therapeutically relevant target in AML, and its inhibition or degradation can activate the p53 tumor suppressor pathway.[3]

The design of this compound was guided by a structure-activity relationship (SAR) study aimed at optimizing the degradation of both IKZF2 and CK1α while minimizing effects on other proteins such as IKZF1 and GSPT1.[1][2] This led to the identification of a key naphthamide scaffold that effectively depleted both target proteins in AML cell lines.[1] this compound emerged as a lead candidate with improved solubility, pharmacokinetic properties, and selectivity compared to its predecessor, DEG-35, making it suitable for in vivo studies.[1][2]

Chemical Synthesis

The chemical structure of this compound is N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)-8-methoxy-2H-chromene-3-carboxamide. The synthesis of this compound involves the coupling of two key building blocks: the Cereblon-binding moiety, 2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindolin-1-one, and the target-binding moiety, 8-methoxy-2H-chromene-3-carboxylic acid.

A plausible synthetic route, based on established methods for similar compounds, is outlined below.

Experimental Protocol: Synthesis of this compound
  • Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindolin-1-one: This intermediate can be prepared by reacting methyl 2-(bromomethyl)-4-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reduction to 2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindolin-1-one: The nitro group of the preceding intermediate is reduced to an amine. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a reducing agent such as iron powder in the presence of an acid like hydrochloric acid or ammonium chloride.

  • Synthesis of 8-methoxy-2H-chromene-3-carboxylic acid: This chromene derivative can be synthesized via various methods, a common one being the Pechmann condensation or a related reaction involving a substituted salicylaldehyde and a suitable three-carbon component.

  • Amide Coupling: The final step involves the amide bond formation between the amino group of 2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindolin-1-one and the carboxylic acid of 8-methoxy-2H-chromene-3-carboxylic acid. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like DIPEA in a solvent such as DMF are employed to facilitate this reaction.

  • Purification: The final product, this compound, is purified using standard chromatographic techniques, such as flash column chromatography on silica gel, followed by characterization using NMR and mass spectrometry to confirm its identity and purity.

Mechanism of Action

This compound functions as a molecular glue, inducing the degradation of IKZF2 and CK1α through the ubiquitin-proteasome system. The proposed mechanism is as follows:

  • Ternary Complex Formation: this compound simultaneously binds to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and either IKZF2 or CK1α, forming a ternary complex.

  • Ubiquitination: The formation of this ternary complex brings the target proteins into close proximity with the E3 ligase machinery, leading to their polyubiquitination.

  • Proteasomal Degradation: The polyubiquitinated IKZF2 and CK1α are then recognized and degraded by the 26S proteasome.

The degradation of these two key proteins results in a dual-pronged anti-cancer effect:

  • CK1α Degradation and p53 Activation: The degradation of CK1α leads to the stabilization and activation of the p53 tumor suppressor.[3] Activated p53 then transcriptionally upregulates the expression of downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).[3][4]

  • IKZF2 Degradation and Myeloid Differentiation: The degradation of the hematopoietic transcription factor IKZF2 disrupts its role in maintaining the undifferentiated state of AML cells, leading to their differentiation into more mature myeloid cells.[5]

This dual mechanism of inducing apoptosis and promoting differentiation contributes to the potent anti-leukemic activity of this compound.[6]

Caption: Mechanism of Action of this compound.

Biological Activity and Data

This compound has demonstrated potent and selective degradation of its target proteins, leading to significant anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Degradation and Proliferation Data for this compound
ParameterCell LineValue (nM)Assay Type
DC₅₀ (IKZF2) MOLM-1315.3Western Blot
DC₅₀ (CK1α) MOLM-1310Western Blot
EC₅₀ MOLM-134.0Proliferation Assay
EC₅₀ OCI-Ly314MTT Assay (5 days)
EC₅₀ A278027MTT Assay (5 days)
GI₅₀ COV43428Proliferation Assay
GI₅₀ A278020Proliferation Assay
GI₅₀ TOV-21G68Proliferation Assay

DC₅₀: Half-maximal degradation concentration. EC₅₀: Half-maximal effective concentration. GI₅₀: Half-maximal growth inhibition.

Experimental Protocols
  • Western Blot for Protein Degradation:

    • Cells (e.g., MOLM-13) are seeded and treated with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Cells are harvested, lysed, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against IKZF2, CK1α, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine DC₅₀ values.

  • Cell Viability/Proliferation Assay (MTT or CellTiter-Glo):

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound for a specified period (e.g., 3-5 days).

    • For MTT assays, MTT reagent is added, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). Absorbance is read at a specific wavelength.

    • For CellTiter-Glo assays, the reagent is added to measure ATP levels as an indicator of cell viability. Luminescence is measured.

    • Data is normalized to vehicle-treated controls, and EC₅₀/GI₅₀ values are calculated using non-linear regression analysis.

  • Flow Cytometry for Apoptosis and Cell Cycle Analysis:

    • Cells are treated with this compound or vehicle control for a defined period.

    • For apoptosis analysis, cells are stained with Annexin V and a viability dye (e.g., DAPI or Propidium Iodide) and analyzed by flow cytometry.

    • For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., Propidium Iodide) before analysis by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Pharmacokinetics

In vivo studies in mice have shown that this compound possesses a favorable pharmacokinetic profile, with improved stability and half-life compared to its parent compound, DEG-35.

Table 2: Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Half-life (t₁/₂) ~8-16.91 hours
In Vitro Stability (Clearance) < 5.42 µL/min/mg

These properties contribute to its efficacy in delaying leukemia progression in murine and human AML mouse models.[7]

Conclusion and Future Directions

This compound is a potent and selective dual degrader of IKZF2 and CK1α with promising anti-cancer activity, particularly in AML. Its well-defined mechanism of action, involving the induction of p53-dependent apoptosis and myeloid differentiation, provides a strong rationale for its further development. The favorable pharmacokinetic profile of this compound supports its potential as a therapeutic agent. Future research will likely focus on optimizing its properties for oral bioavailability and exploring its efficacy in a broader range of cancer types, especially those with wild-type p53.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization degradation_assay Protein Degradation Assay (Western Blot) characterization->degradation_assay viability_assay Cell Viability/Proliferation Assay (MTT/CellTiter-Glo) degradation_assay->viability_assay apoptosis_assay Apoptosis & Cell Cycle Analysis (Flow Cytometry) viability_assay->apoptosis_assay pk_studies Pharmacokinetic Studies (Mice) apoptosis_assay->pk_studies efficacy_studies Efficacy Studies (AML Mouse Models) pk_studies->efficacy_studies

Caption: General Experimental Workflow for this compound.

References

An In-Depth Technical Guide on the Recruitment of Cereblon E3 Ligase by DEG-77

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DEG-77, a novel molecular glue degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of neo-substrates. This compound was developed as a more soluble analog of DEG-35 and demonstrates a potent dual-targeting mechanism against Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1α).[1] This targeted protein degradation strategy has shown significant anti-proliferative effects in preclinical models of acute myeloid leukemia (AML) and ovarian cancer, making this compound a promising candidate for further therapeutic development.[2]

Core Mechanism of Action

This compound functions as a molecular glue, facilitating the interaction between the substrate receptor Cereblon (part of the Cullin-RING E3 ubiquitin ligase 4, CRL4^CRBN^) and its target proteins, IKZF2 and CK1α. This induced proximity leads to the ubiquitination of the target proteins, marking them for subsequent degradation by the proteasome. The degradation of IKZF2 and CK1α disrupts key cellular processes, leading to cell cycle arrest, apoptosis, and myeloid differentiation in cancer cells.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its precursor, DEG-35.

Table 1: In Vitro Degradation and Binding Affinity
CompoundTargetDC₅₀ (nM)Binding Affinity (Kd) to CRBN (nM)
This compoundIKZF215.3Not explicitly reported
This compoundCK1α10Not explicitly reported
DEG-35IKZF2Not explicitly reportedNot explicitly reported
DEG-35CK1αNot explicitly reported472.6

Note: While the direct Kd of this compound for Cereblon is not explicitly stated in the primary literature, its development as a more soluble analog of DEG-35 with comparable activity suggests a similar binding affinity.

Table 2: Anti-proliferative Activity
CompoundCell LineCancer TypeEC₅₀ (nM)GI₅₀ (nM)
This compoundMOLM-13Acute Myeloid Leukemia4.0-
This compoundCOV434Ovarian Cancer-28
This compoundA2780Ovarian Cancer-20
This compoundTOV-21GOvarian Cancer-68

Signaling Pathway and Experimental Workflows

This compound-Mediated Protein Degradation Pathway

DEG77_Pathway This compound Mechanism of Action DEG77 This compound Ternary_Complex Ternary Complex (CRBN-DEG77-Substrate) DEG77->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex IKZF2 IKZF2 IKZF2->Ternary_Complex CK1a CK1α CK1a->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Downstream Cell Cycle Arrest, Apoptosis, Myeloid Differentiation Degradation->Downstream

Caption: this compound induces the formation of a ternary complex with Cereblon and target proteins.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow Co-Immunoprecipitation Workflow start Cell Lysate (Treated with this compound) incubation Incubate with anti-CRBN antibody start->incubation beads Add Protein A/G beads incubation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute protein complexes wash->elution western Western Blot Analysis (Probe for IKZF2/CK1α) elution->western end Detection of Ternary Complex western->end

Caption: Workflow for confirming the this compound-induced ternary complex formation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cellular Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of target proteins (IKZF2, CK1α) in cells upon treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MOLM-13) at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and denature by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against IKZF2, CK1α, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the this compound-dependent interaction between Cereblon and its neo-substrates.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., HEK293T overexpressing tagged CRBN and target proteins) with this compound or a control compound.

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the tagged Cereblon (e.g., anti-Flag) overnight at 4°C.

  • Immune Complex Capture:

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads multiple times with lysis buffer to remove unbound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting, probing for the presence of the target proteins (IKZF2 and CK1α) and Cereblon.

In Vitro Ubiquitination Assay

Objective: To confirm that this compound promotes the ubiquitination of IKZF2 and CK1α in a Cereblon-dependent manner.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components on ice:

      • Recombinant E1 activating enzyme

      • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

      • Recombinant CRL4^CRBN^ E3 ligase complex

      • Recombinant substrate protein (IKZF2 or CK1α)

      • Ubiquitin

      • ATP

      • This compound or vehicle control

      • Ubiquitination buffer

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Detection of Ubiquitination:

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an antibody against the substrate protein or an anti-ubiquitin antibody.

    • The appearance of higher molecular weight bands corresponding to poly-ubiquitinated substrate confirms the E3 ligase activity.

This technical guide provides a foundational understanding of the mechanism and preclinical evidence for this compound. For further details, researchers are encouraged to consult the primary literature, particularly the work by Park et al. in Cancer Cell, 2023.[1]

References

The Takedown of a Cancer Driver: A Technical Guide to the DEG-77-Mediated Degradation of CK1α

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to the targeted degradation of Casein Kinase 1α (CK1α) by the molecular glue DEG-77, a novel therapeutic strategy in oncology.

Executive Summary

Casein Kinase 1α (CK1α) is a serine/threonine kinase implicated in the progression of various cancers, including acute myeloid leukemia (AML) and ovarian cancer. Its multifaceted role in critical oncogenic signaling pathways, such as Wnt/β-catenin and p53, has positioned it as a compelling target for therapeutic intervention. The novel molecular glue degrader, this compound, leverages the ubiquitin-proteasome system to induce the targeted degradation of CK1α. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound effectively marks CK1α for destruction, leading to potent anti-proliferative effects in cancer cells. This guide details the mechanism of action of this compound, presents its efficacy through quantitative data, and provides comprehensive experimental protocols for its study.

The Role of CK1α in Cancer Pathophysiology

CK1α is a pleiotropic kinase that regulates numerous cellular processes.[1] Its dysregulation is a feature of several malignancies. In the canonical Wnt/β-catenin pathway, CK1α acts as a tumor suppressor by phosphorylating β-catenin, priming it for degradation.[1] However, in other contexts, such as certain hematological cancers, CK1α is overactive and contributes to tumor cell survival.[2] Notably, CK1α can negatively regulate the tumor suppressor p53 by interacting with and promoting the activity of its inhibitors, MDM2 and MDMX.[3][4] Therefore, reducing CK1α levels can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[5] The dual role of CK1α in different cellular pathways underscores the complexity of targeting this kinase.

This compound: A Dual-Target Molecular Glue Degrader

This compound is a small molecule designed as a "molecular glue" that induces proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7] Developed as a more soluble and pharmacokinetically stable analog of its predecessor DEG-35, this compound demonstrates potent, cereblon-dependent degradation of two key therapeutic targets: CK1α and the hematopoietic transcription factor IKZF2 (Helios).[5][8] This dual-targeting mechanism is particularly effective in AML, where both proteins are implicated in leukemogenesis.[5] The degradation of CK1α activates the p53 pathway, while the degradation of IKZF2 induces myeloid differentiation, culminating in a potent anti-leukemic effect.[5]

Mechanism of Action

The mechanism of this compound-induced protein degradation involves the formation of a ternary complex between the CRL4CRBN E3 ligase, this compound, and the target protein (CK1α or IKZF2). This compound binds to a hydrophobic pocket in CRBN, creating a novel interface that is recognized by a specific structural motif on the target proteins.[9] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of CK1α, marking it for recognition and degradation by the 26S proteasome.

DEG77_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus DEG77 This compound Ternary [CK1α ● this compound ● CRL4-CRBN] DEG77->Ternary Binds CRBN_complex CRL4-CRBN E3 Ligase CRBN_complex->Ternary Binds CK1a CK1α (Target Protein) CK1a->Ternary Recruited Ub_CK1a Poly-ubiquitinated CK1α Ternary->Ub_CK1a Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_CK1a->Proteasome Targeted Degradation Degraded Peptides Proteasome->Degradation Degrades p53 p53 Stabilization & Apoptosis Degradation->p53 Leads to

Figure 1. Mechanism of this compound induced CK1α degradation.

Quantitative Data Presentation

The efficacy of this compound has been evaluated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Anti-Proliferative Activity
Cell LineCancer TypeMetricValue (nM)Reference
MOLM-13Acute Myeloid Leukemia (AML)EC504.0[8]
COV434Ovarian CancerGI5028[8]
A2780Ovarian CancerGI5020[8]
TOV-21GOvarian CancerGI5068[8]

EC50 (Half-maximal effective concentration) and GI50 (Half-maximal growth inhibition) values indicate the concentration of this compound required to achieve 50% of its maximal effect or inhibit cell growth by 50%, respectively.

In Vivo Efficacy in AML Mouse Models
Model TypeTreatmentOutcomeResultReference
AML CDX & PDXThis compoundSurvivalSignificant prolongation of survival[8]
MLL-AF9 AMLThis compoundMedian Survival66 days (vs. 35 days for vehicle)

CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft.

Pharmacokinetic Profile of this compound
ParameterValueSpeciesReference
Half-life (t½)16.91 hoursMouse[8][10]
In vitro stability (clearance)< 5.42 µL/min/mgMouse[8]

Detailed Experimental Protocols

The following protocols are adapted for the specific study of this compound-mediated CK1α degradation.

Protocol 1: Western Blot for CK1α Degradation

This protocol details the detection of CK1α protein level reduction in cancer cells following treatment with this compound.

Materials:

  • AML (MOLM-13) or Ovarian (A2780, TOV-21G) cancer cell lines

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-CK1α (e.g., Cell Signaling Technology #2655, 1:1000 dilution)[11]

    • Mouse anti-β-Actin (loading control, 1:5000 dilution)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG (1:2000 dilution)

    • HRP-conjugated anti-mouse IgG (1:5000 dilution)

  • Chemiluminescent Substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells (e.g., MOLM-13 at 0.5 x 10^6 cells/mL) and treat with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary anti-CK1α and anti-β-Actin antibodies overnight at 4°C.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities to determine the relative decrease in CK1α levels, normalized to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for CRBN-CK1α Interaction

This protocol is to verify the this compound-dependent interaction between CRBN and CK1α.

Materials:

  • HEK293T cells (or relevant cancer cell line)

  • Plasmids for tagged proteins (e.g., FLAG-CRBN) if needed

  • This compound and MG132 (proteasome inhibitor)

  • Co-IP Lysis Buffer (non-denaturing, e.g., 1% Triton X-100 in TBS)

  • Anti-CRBN antibody for IP (e.g., Abcam ab315344) or anti-FLAG antibody

  • Protein A/G magnetic beads

  • Primary Antibodies for Western Blot: anti-CK1α, anti-CRBN

  • Secondary antibodies and other Western Blot reagents

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 100 nM) and MG132 (10 µM to prevent degradation of the complex) for 4-6 hours. Include a DMSO control.

  • Lysis: Lyse cells in Co-IP buffer.

  • Pre-clearing: Incubate lysate with Protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the IP antibody (e.g., anti-CRBN) overnight at 4°C.

  • Bead Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash 3-5 times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluate and input samples by Western Blot using antibodies against CK1α and CRBN. An increased CK1α signal in the this compound-treated IP sample compared to the control indicates an induced interaction.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of CK1α mediated by the CRL4CRBN complex in the presence of this compound.

Materials:

  • Recombinant proteins: E1 activating enzyme (UBE1), E2 conjugating enzyme (e.g., UBE2D3), CRL4CRBN complex, CK1α

  • Ubiquitin and Biotin-labeled Ubiquitin

  • ATP

  • Ubiquitination Reaction Buffer

  • This compound

  • Western Blot reagents or an ELISA-based detection kit (e.g., E3LITE Customizable Ubiquitin Ligase Kit)[12]

Procedure:

  • Reaction Setup: On ice, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRL4CRBN complex, and recombinant CK1α substrate in a microcentrifuge tube.

  • Compound Addition: Add this compound to the desired final concentration (e.g., 0.1 to 10 µM). Include a DMSO vehicle control and a "No ATP" control.

  • Incubation: Initiate the reaction by transferring the tubes to a 37°C incubator for 60-90 minutes.

  • Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

  • Detection: Analyze the reaction products by Western Blot. Probe with an anti-CK1α antibody. A high molecular weight smear or ladder of bands above the unmodified CK1α band in the this compound-treated lane indicates poly-ubiquitination.

Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation after treatment with this compound.

Materials:

  • Suspension cancer cells (e.g., MOLM-13)

  • 96-well microtiter plates

  • This compound

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include vehicle controls. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT Reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization: For suspension cells, centrifuge the plate, carefully remove the medium, and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50 or EC50 value.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Cancer Cell Lines (e.g., MOLM-13, A2780) treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (MTT) treat->viability degradation Western Blot for CK1α Degradation treat->degradation interaction Co-Immunoprecipitation (CRBN-CK1α) treat->interaction result1 result1 viability->result1 Determine GI50/EC50 result2 result2 degradation->result2 Confirm Target Degradation result3 result3 interaction->result3 Confirm Mechanism xenograft Establish AML Xenograft Model (PDX or CDX) result3->xenograft Inform treat_animal Treat Mice with this compound xenograft->treat_animal monitor Monitor Tumor Burden & Survival treat_animal->monitor result4 result4 monitor->result4 Assess Anti-Tumor Efficacy

Figure 2. Experimental workflow for evaluating this compound.
Protocol 5: In Vivo Xenograft Efficacy Study

This protocol outlines a study to assess the anti-tumor activity of this compound in an AML patient-derived xenograft (PDX) model.

Materials:

  • Immunodeficient mice (e.g., NSG™-SGM3)

  • Viably cryopreserved primary AML patient cells

  • This compound formulation for injection (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers for tumor measurement (if applicable for solid tumors)

  • Flow cytometry reagents for monitoring human CD45+ cell engraftment in peripheral blood

Procedure:

  • Model Establishment: Engraft immunodeficient mice with primary AML cells via intravenous (tail vein) injection.[14]

  • Engraftment Monitoring: Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human leukemic cells (hCD45+).

  • Randomization and Treatment: Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) according to a predetermined dose and schedule.

  • Monitoring: Monitor mice daily for clinical signs of toxicity and body weight.

  • Efficacy Assessment: The primary endpoint is overall survival. Monitor survival and plot Kaplan-Meier curves. Secondary endpoints can include changes in the percentage of leukemic cells in blood and bone marrow at the study endpoint.

  • Pharmacodynamic Analysis: At the end of the study, or in a satellite group of mice, tissues (bone marrow, spleen) can be harvested at specific time points post-dose to confirm CK1α degradation by Western Blot.[10]

Dual_Target_Pathway cluster_targets Dual Protein Targets cluster_outcomes Anti-Cancer Outcomes in AML DEG77 This compound CRBN CRL4-CRBN E3 Ligase DEG77->CRBN Binds & Modulates Proteasome Proteasomal Degradation CRBN->Proteasome Mediates Ubiquitination of CK1a CK1α CK1a->Proteasome IKZF2 IKZF2 (Helios) IKZF2->Proteasome p53 p53 Pathway Activation Proteasome->p53 (via CK1α degradation) Diff Myeloid Differentiation Proteasome->Diff (via IKZF2 degradation) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Diff->Apoptosis

Figure 3. Synergistic effects of dual CK1α/IKZF2 degradation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that exemplifies the potential of targeted protein degradation in oncology. Its ability to induce the degradation of two key cancer drivers, CK1α and IKZF2, through a single molecule offers a powerful, multi-pronged attack against cancers like AML. The quantitative data clearly demonstrates potent in vitro and in vivo activity. The provided protocols offer a robust framework for researchers to further investigate this compound and other molecular glue degraders. Future research should focus on elucidating the full spectrum of neosubstrates for this compound to understand any potential off-target effects, exploring its efficacy in other cancer types with CK1α or IKZF2 dependencies, and advancing its development toward clinical application.

References

The Structural Activity Relationship of DEG-77: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEG-77 is a novel molecular glue degrader that has demonstrated significant potential in the treatment of acute myeloid leukemia (AML) and other cancers.[1][2] It functions as a dual degrader, targeting both Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1α) for proteasomal degradation.[3][4] This degradation is mediated by the E3 ubiquitin ligase cereblon (CRBN), placing this compound in the class of cereblon-dependent molecular glues.[5][6] The targeted degradation of IKZF2 and CK1α leads to cell cycle arrest, myeloid differentiation, and apoptosis in cancer cells, highlighting a promising therapeutic strategy.[3][7]

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing the chemical modifications that influence its biological activity. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Structural Activity Relationship (SAR) of this compound and its Analogs

The development of this compound stemmed from a structure-guided design approach, originating from the lenalidomide core.[8] A key precursor, DEG-35, was identified from a library of cereblon ligands and demonstrated potent dual degradation of IKZF2 and CK1α.[9] However, DEG-35 exhibited poor pharmacokinetic properties, including a short half-life, which prompted further optimization to enhance its drug-like characteristics.[1]

This compound emerged as a more soluble and metabolically stable analog of DEG-35.[3] The key structural modification involved the replacement of the naphthalene ring in DEG-35 with a non-aromatic, sp3-hybridized carbon and oxygen-containing scaffold in this compound.[3] This change significantly improved its pharmacokinetic profile while maintaining potent dual-degrader activity.[1][3]

Key Structural Features and Their Impact on Activity:
  • Glutarimide Moiety: Essential for binding to cereblon (CRBN). Methylation of the glutarimide nitrogen abrogates CRBN binding and subsequent degradation of target proteins.[3]

  • Linker and Phenyl Ring: The connection between the glutarimide and the variable chemical scaffold is crucial for orienting the molecule within the CRBN-substrate complex.

  • Naphthamide Scaffold (in DEG-35): Provided the initial dual-degrader activity.[8]

  • Scaffold Replacement (in this compound): The introduction of a more soluble scaffold improved pharmacokinetic properties without compromising degradation potency.[3]

The following tables summarize the quantitative data for this compound and its precursor, DEG-35, highlighting the impact of structural modifications on their biological activity.

Table 1: In Vitro Degradation Activity
CompoundTargetDC50 (nM) in MOLM-13 cells
This compound IKZF215.3[4]
CK1α10[4]
DEG-35 IKZF2Not explicitly stated in provided results
CK1αNot explicitly stated in provided results
Table 2: In Vitro Anti-proliferative and Cytotoxic Activity
CompoundCell LineAssayIC50/EC50/GI50 (nM)
This compound MOLM-13 (AML)Anti-proliferativeEC50 = 4.0[1]
COV434 (Ovarian Cancer)Growth InhibitionGI50 = 28[1]
A2780 (Ovarian Cancer)Growth InhibitionGI50 = 20[1]
TOV-21G (Ovarian Cancer)Growth InhibitionGI50 = 68[1]
DEG-35 MOLM-13 (AML)Not explicitly statedNot explicitly stated
Table 3: In Vivo Pharmacokinetic Properties
CompoundParameterValueSpecies
This compound Half-life (t½)16.91 hours[1]Mice
DEG-35 Half-life (t½)3.8 minutes (in vitro, human liver microsomes)[1]Human
Clearance361.9 µL/min/mg (in vitro, human liver microsomes)[1]Human

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

Western Blot Analysis for Protein Degradation

Objective: To determine the degradation of target proteins (IKZF2, CK1α) in response to this compound treatment.

Materials:

  • MOLM-13 cells

  • This compound (and other test compounds)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-IKZF2, anti-CK1α, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed MOLM-13 cells at a density of 1 x 10^6 cells/well in a 6-well plate. Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples and load onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against IKZF2, CK1α, and GAPDH (loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.

Flow Cytometry for Apoptosis and Cell Differentiation

Objective: To assess the induction of apoptosis and myeloid differentiation in AML cells following treatment with this compound.

Materials:

  • MOLM-13 cells

  • This compound (and other test compounds)

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)

  • Binding Buffer

  • Antibodies for differentiation markers (e.g., anti-CD11b, anti-CD14) conjugated to fluorophores

  • Flow cytometer

Procedure for Apoptosis Assay:

  • Cell Treatment: Treat MOLM-13 cells with this compound or DMSO for the specified duration (e.g., 48 hours).

  • Cell Staining:

    • Harvest the cells and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Procedure for Differentiation Assay:

  • Cell Treatment: Treat MOLM-13 cells with this compound or DMSO for a longer duration to allow for differentiation (e.g., 2-4 days).

  • Cell Staining:

    • Harvest the cells and wash with PBS.

    • Incubate the cells with fluorophore-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14) for 30 minutes on ice in the dark.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

DEG77_Mechanism_of_Action cluster_cell Cancer Cell DEG77 This compound CRBN Cereblon (CRBN) E3 Ligase Complex DEG77->CRBN Binds to IKZF2 IKZF2 DEG77->IKZF2 Forms Ternary Complex CK1a CK1α DEG77->CK1a Forms Ternary Complex CRBN->IKZF2 Forms Ternary Complex CRBN->CK1a Forms Ternary Complex Proteasome Proteasome IKZF2->Proteasome Degradation Differentiation Myeloid Differentiation IKZF2->Differentiation Blocks CK1a->Proteasome Degradation p53 p53 CK1a->p53 Inhibits (indirectly) Ub Ubiquitin Ub->IKZF2 Ubiquitination Ub->CK1a Ubiquitination Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Assays cluster_invivo In Vivo Evaluation start Cancer Cell Lines (e.g., MOLM-13) treatment Treatment with this compound (dose- and time-dependent) start->treatment western Western Blot treatment->western flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis flow_diff Flow Cytometry (Differentiation) treatment->flow_diff prolif Proliferation Assay treatment->prolif mouse AML Mouse Model pk_pd Pharmacokinetic & Pharmacodynamic Studies mouse->pk_pd efficacy Efficacy Studies (Survival Analysis) mouse->efficacy

Caption: Experimental workflow for this compound evaluation.

Cereblon_Pathway cluster_ubiquitination Ubiquitin-Proteasome System E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase E2->CRL4_CRBN Binds Target Target Protein (IKZF2 / CK1α) CRL4_CRBN->Target Binds DEG77 This compound DEG77->CRL4_CRBN Recruits Ub_Target Ubiquitinated Target Protein Target->Ub_Target Ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: Cereblon-mediated protein degradation pathway.

References

Methodological & Application

Application Notes and Protocols for DEG-77 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEG-77 is a novel small molecule that functions as a cereblon-dependent molecular glue, inducing the degradation of two specific proteins: Ikaros Family Zinc Finger 2 (IKZF2 or Helios) and Casein Kinase 1 Alpha (CK1α).[1][2][3] By hijacking the body's natural protein disposal system, this compound marks these target proteins for destruction by the proteasome. This dual-degrader activity leads to a potent anti-proliferative effect in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML), where it can block cell growth and promote myeloid differentiation.[2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on AML cell lines as a primary model.

Mechanism of Action

This compound facilitates the interaction between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrates IKZF2 and CK1α. This induced proximity results in the ubiquitination of the target proteins, flagging them for degradation by the 26S proteasome. The degradation of IKZF2 and CK1α impacts downstream signaling pathways, including the p53 pathway, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 MOLM-13 (AML)4 nM[4]
DC50 (IKZF2) MOLM-13 (AML)15.3 nM[4]
DC50 (CK1α) MOLM-13 (AML)10 nM[4]
GI50 COV434 (Ovarian Cancer)28 nM
GI50 A2780 (Ovarian Cancer)20 nM
GI50 TOV-21G (Ovarian Cancer)68 nM

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 447.44 g/mol [1]
Solubility in DMSO 45 mg/mL (100.57 mM)[1]
Storage (Powder) -20°C for 3 years[1]
Storage (Stock Solution in DMSO) -80°C for 6 months, -20°C for 1 month[1]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Appropriate cell culture medium (e.g., RPMI-1640 for MOLM-13 cells)

Protocol:

  • Stock Solution Preparation (10 mM):

    • To prepare a 10 mM stock solution, dissolve 4.47 mg of this compound powder in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. The solubility of this compound in DMSO is high (45 mg/mL), so this concentration should be readily achievable.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture should be kept below 0.5% to minimize solvent-induced cytotoxicity. Ensure that the vehicle control (DMSO alone) is added to a corresponding set of wells at the same final concentration as the highest concentration of this compound used.

Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of AML cells, such as the MOLM-13 cell line.

Materials:

  • MOLM-13 cells (or other suitable AML cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom cell culture plates

  • This compound working solutions

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS)

Protocol:

  • Cell Seeding:

    • Culture MOLM-13 cells in suspension according to standard protocols.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL in fresh culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to acclimate.

  • Compound Treatment:

    • Prepare a range of this compound working solutions at 2x the final desired concentrations in culture medium.

    • Add 100 µL of the 2x this compound working solutions to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume in each well to 200 µL and dilute the compound to the final 1x concentration.

    • Include wells with cells treated with vehicle (DMSO) only, as well as untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTS/MTT Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in the CO2 incubator, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background (medium only) wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis for IKZF2 and CK1α Degradation

This protocol allows for the direct visualization and quantification of the degradation of the target proteins IKZF2 and CK1α following treatment with this compound.

Materials:

  • MOLM-13 cells

  • Complete culture medium

  • 6-well cell culture plates

  • This compound working solutions

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against IKZF2, CK1α, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Protocol:

  • Cell Seeding and Treatment:

    • Seed MOLM-13 cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.

    • Incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold RIPA buffer with inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against IKZF2, CK1α, and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane thoroughly with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize the levels of IKZF2 and CK1α to the loading control.

Visualizations

DEG77_Signaling_Pathway DEG77 This compound Ternary_Complex Ternary Complex (this compound-CRBN-Substrate) DEG77->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces IKZF2 IKZF2 (Helios) IKZF2->Ternary_Complex CK1a CK1α CK1a->Ternary_Complex Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation p53_pathway p53 Pathway Activation Degradation->p53_pathway Leads to Myeloid_Diff Myeloid Differentiation Degradation->Myeloid_Diff Promotes Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis p53_pathway->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound mediated protein degradation.

Western_Blot_Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., MOLM-13 + this compound) Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-IKZF2, anti-CK1α, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Imaging 10. Image Acquisition Detection->Imaging Quantification_Analysis 11. Band Intensity Quantification Imaging->Quantification_Analysis Normalization 12. Normalization to Loading Control Quantification_Analysis->Normalization Results 13. Results Interpretation Normalization->Results

Caption: Experimental workflow for Western Blot analysis.

References

Application Notes and Protocols for DEG-77 Treatment of MOLM-13 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The MOLM-13 cell line, established from a patient with AML, is a widely used preclinical model.[1][2][3] These cells are characterized by a FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, which leads to constitutive activation of downstream signaling pathways promoting cell proliferation and survival.[2][4] DEG-77 is a novel, potent molecular glue degrader that targets both casein kinase 1α (CK1α) and the hematopoietic transcription factor IKZF2.[5][6][7] By inducing the degradation of these proteins, this compound has been shown to block cell growth, promote myeloid differentiation, and induce apoptosis in AML cells, making it a promising therapeutic candidate.[5][6][8] In MOLM-13 cells, this compound has demonstrated a potent antiproliferative effect with an EC50 of 4.0 nM.[9]

This document provides detailed protocols for determining the effective treatment concentration of this compound in MOLM-13 cells, including methods for assessing cell viability, apoptosis, and target protein degradation.

Data Presentation

Table 1: Quantitative Analysis of this compound Effects on MOLM-13 Cells

ParameterValueExperimental AssayNotes
EC50 4.0 nMCell Viability AssayEffective concentration for 50% reduction in cell proliferation.[9]
IKZF2 Degradation (DC50) 15.3 nMWestern BlotConcentration for 50% degradation of IKZF2 protein.[8]
CK1α Degradation (DC50) 10 nMWestern BlotConcentration for 50% degradation of CK1α protein.[8]

Experimental Protocols

Protocol 1: MOLM-13 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing MOLM-13 suspension cells to ensure optimal health and viability for downstream experiments.

Materials:

  • MOLM-13 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Serological pipettes

  • T-75 cell culture flasks

  • Centrifuge

Procedure:

  • Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[4]

  • Cell Thawing: Thaw a cryopreserved vial of MOLM-13 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Cell Culture: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance: Maintain the cell culture by splitting every 2-3 days to a density of approximately 0.5 x 10^6 cells/mL.[10] To split the culture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.[11] Centrifuge the required volume of cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.

Protocol 2: Cell Viability Assay to Determine EC50

This protocol describes the use of a tetrazolium-based assay (e.g., MTT or WST-8) to measure the metabolic activity of MOLM-13 cells as an indicator of cell viability after treatment with this compound.[12]

Materials:

  • MOLM-13 cells in logarithmic growth phase

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

  • Solubilization buffer (e.g., 0.1 N HCl in anhydrous isopropanol for MTT)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed MOLM-13 cells into a 96-well plate at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.[13]

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted this compound solutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]

  • Viability Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]

  • Formazan Solubilization: Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following this compound treatment, based on Annexin V and Propidium Iodide (PI) staining.[15][16][17]

Materials:

  • MOLM-13 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat MOLM-13 cells with various concentrations of this compound (e.g., 10 nM, 100 nM) for 48 hours.[8] Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with ice-cold PBS.[18]

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[18] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[17]

Protocol 4: Western Blot Analysis of IKZF2 and CK1α Degradation

This protocol is used to detect the degradation of IKZF2 and CK1α proteins in MOLM-13 cells after treatment with this compound.[8][10]

Materials:

  • MOLM-13 cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)

  • Primary antibodies (anti-IKZF2, anti-CK1α, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat MOLM-13 cells with a range of this compound concentrations for 24 hours.[8] Harvest and wash the cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.[19]

  • Protein Quantification: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[10]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.[20]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against IKZF2, CK1α, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.[19]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation at different this compound concentrations.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis culture MOLM-13 Cell Culture harvest Cell Harvesting & Seeding culture->harvest treatment This compound Treatment (Dose-Response) harvest->treatment viability Cell Viability Assay (EC50 Determination) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (IKZF2/CK1α Degradation) treatment->western analysis Data Interpretation & Conclusion viability->analysis apoptosis->analysis western->analysis

Caption: Experimental workflow for evaluating this compound in MOLM-13 cells.

signaling_pathway Simplified signaling pathway of this compound in AML cells. cluster_degradation Protein Degradation cluster_effects Cellular Effects DEG77 This compound IKZF2 IKZF2 DEG77->IKZF2 induces degradation CK1a CK1α DEG77->CK1a induces degradation Proliferation Cell Proliferation IKZF2->Proliferation promotes Survival Cell Survival CK1a->Survival promotes Apoptosis Apoptosis CK1a->Apoptosis inhibits

Caption: Simplified signaling pathway of this compound in AML cells.

References

Application Notes and Protocols: Detecting IKZF2 Degradation by DEG-77 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and semi-quantification of Ikaros Family Zinc Finger 2 (IKZF2) protein degradation induced by the molecular glue degrader DEG-77, utilizing the Western blot technique. IKZF2, a transcription factor implicated in hematologic malignancies and immune regulation, is a target of therapeutic interest. This compound is a dual degrader of IKZF2 and Casein Kinase 1α (CK1α) that operates through a cereblon-dependent mechanism.[1][2][3][4][5] This protocol outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to effectively monitor the degradation of IKZF2 in response to this compound.

Introduction

Targeted protein degradation has emerged as a promising therapeutic strategy, offering the potential to eliminate pathogenic proteins. Molecular glue degraders, such as this compound, function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound specifically induces the degradation of IKZF2 and CK1α through the recruitment of the E3 ligase substrate adapter cereblon (CRBN).[1][2][3][4][5] Western blotting is a fundamental and widely used technique to assess the efficacy of such degraders by measuring the reduction in the target protein levels. This application note provides a robust protocol for performing Western blot analysis to monitor this compound-mediated degradation of IKZF2.

Signaling Pathway of this compound Induced IKZF2 Degradation

This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target protein, IKZF2. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to IKZF2. The resulting polyubiquitinated IKZF2 is then recognized and degraded by the 26S proteasome.

DEG77_Pathway DEG77 This compound Ternary This compound : CRBN : IKZF2 Ternary Complex DEG77->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Recruits IKZF2 IKZF2 IKZF2->Ternary Recruits PolyUb Poly-ubiquitinated IKZF2 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targets for Degradation Degradation Degraded IKZF2 (Peptides) Proteasome->Degradation

Figure 1: this compound mediated degradation of IKZF2.

Experimental Workflow

The Western blot workflow for detecting IKZF2 degradation involves several key stages, from sample preparation to signal detection and analysis. Each step is critical for obtaining reliable and reproducible results.

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MOLM-13, A2780) Treatment This compound Treatment (Dose and Time Course) CellCulture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (PVDF Membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-IKZF2) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Imaging Signal Imaging Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization

Figure 2: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol is optimized for the detection of IKZF2 degradation in human cell lines known to express IKZF2, such as the acute myeloid leukemia cell line MOLM-13 or the ovarian cancer cell line A2780.[1][6]

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
Cell Lines
MOLM-13ATCCCRL-3260
A2780Sigma-Aldrich93112519
Compounds
This compoundMedChemExpressHY-136398
DMSO (Cell culture grade)Sigma-AldrichD2650
Antibodies
Primary: Rabbit anti-IKZF2RayBiotech210-30194
Primary: Rabbit anti-Lamin B1Proteintech66095-1-Ig
Primary: Rabbit anti-Histone H3Cell Signaling Technology9715
Secondary: HRP-conjugated Goat anti-Rabbit IgGBio-Rad1706515
Buffers and Solutions
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78440
BCA Protein Assay KitThermo Fisher Scientific23225
4x Laemmli Sample BufferBio-Rad1610747
4-20% Mini-PROTEAN TGX Precast GelsBio-Rad4561096
Tris/Glycine/SDS Buffer (10x)Bio-Rad1610732
PVDF Transfer MembranesBio-Rad1620177
Tris/Glycine Buffer (10x)Bio-Rad1610734
MethanolSigma-Aldrich322415
Tween-20Sigma-AldrichP9416
Non-fat Dry Milk or BSABio-Rad1706404 or 97061-470
Clarity Western ECL SubstrateBio-Rad1705061
Procedure

1. Cell Culture and Treatment a. Culture MOLM-13 or A2780 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-only vehicle control. A 24-hour treatment is a good starting point based on published data.[1][6]

2. Cell Lysis and Protein Quantification a. After treatment, harvest cells and wash twice with ice-cold PBS. b. Lyse the cell pellet with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with vortexing every 10 minutes. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a fresh, pre-chilled tube. f. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (20-30 µg) into the wells of a 4-20% polyacrylamide gel. e. Include a pre-stained protein ladder to monitor protein migration. f. Run the gel in 1x Tris/Glycine/SDS running buffer at 100-150V until the dye front reaches the bottom of the gel.

4. Protein Transfer a. Activate a PVDF membrane in methanol for 30 seconds and then equilibrate in transfer buffer (1x Tris/Glycine buffer with 20% methanol). b. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge). c. Perform the protein transfer using a wet or semi-dry transfer system. For a wet transfer, run at 100V for 60-90 minutes at 4°C.

5. Immunoblotting a. After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate the membrane with the primary antibody against IKZF2 diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation. d. The next day, wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. d. For normalization, strip the membrane and re-probe with a loading control antibody (e.g., anti-Lamin B1 or anti-Histone H3 for nuclear proteins) or run a parallel gel.[7][8][9] e. Quantify the band intensities using densitometry software (e.g., ImageJ). f. Normalize the IKZF2 band intensity to the corresponding loading control band intensity for each sample.

Data Presentation

The quantitative data from the densitometry analysis should be presented in a clear and organized table to facilitate comparison between different treatment conditions.

Table 1: Densitometry Analysis of IKZF2 Degradation

This compound Concentration (nM)Treatment Time (hours)IKZF2 Band Intensity (Arbitrary Units)Loading Control Band Intensity (Arbitrary Units)Normalized IKZF2 Level (IKZF2/Loading Control)% IKZF2 Degradation (Relative to Vehicle)
0 (Vehicle)240%
1024
5024
10024
50024

This table should be populated with the experimental data.

Troubleshooting

IssuePossible CauseRecommendation
No or Weak IKZF2 Signal Insufficient protein loading.Load 20-30 µg of total protein.
Inefficient antibody binding.Optimize primary antibody concentration and incubation time.
Poor protein transfer.Confirm transfer efficiency with Ponceau S staining.
High Background Insufficient blocking.Increase blocking time to 1.5-2 hours.
Insufficient washing.Increase the number and duration of wash steps.
Secondary antibody concentration too high.Titrate the secondary antibody to a lower concentration.
Non-specific Bands Primary antibody cross-reactivity.Use a more specific antibody; check the antibody datasheet for validation.
Protein degradation during sample prep.Always use fresh protease inhibitors and keep samples on ice.

By following this detailed protocol, researchers can reliably assess the degradation of IKZF2 induced by this compound, providing valuable insights into the efficacy of this and similar molecular glue degraders.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following DEG-77 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEG-77 is a novel small molecule that functions as a molecular glue degrader, inducing the targeted degradation of two specific proteins: Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1α).[1][2][3][4] This dual-target degradation has been shown to block cell growth and induce apoptosis in acute myeloid leukemia (AML) cells.[1][4][5] The mechanism of apoptosis induction is dependent on the tumor suppressor protein p53.[4] This document provides detailed protocols for the analysis of apoptosis induced by this compound using flow cytometry, a powerful technique for single-cell analysis. The provided protocols and data will guide researchers in accurately quantifying the apoptotic effects of this compound.

Mechanism of Action of this compound

This compound acts as a dual degrader of IKZF2 and CK1α, leading to a cascade of events that culminate in p53-dependent apoptosis.[1][4] The degradation of these two proteins disrupts key cellular processes, ultimately leading to the activation of the apoptotic pathway. This targeted protein degradation strategy represents a promising therapeutic approach for cancers such as AML.[1][4][5]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

DEG77_Apoptosis_Pathway This compound Induced Apoptosis Signaling Pathway DEG77 This compound IKZF2 IKZF2 DEG77->IKZF2 Binds to & targets for degradation CK1a CK1α DEG77->CK1a Binds to & targets for degradation Proteasome Proteasomal Degradation IKZF2->Proteasome CK1a->Proteasome p53 p53 Activation Proteasome->p53 Leads to Apoptosis Apoptosis p53->Apoptosis Experimental_Workflow Flow Cytometry Analysis Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Cell Culture (AML cells) Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Harvesting Cell Harvesting & Washing Treatment->Harvesting AnnexinV_PI Annexin V & PI Staining Harvesting->AnnexinV_PI Caspase3 Caspase-3 Activity Staining Harvesting->Caspase3 Flow_Cytometry Flow Cytometry Acquisition AnnexinV_PI->Flow_Cytometry Caspase3->Flow_Cytometry Data_Analysis Data Analysis (Quantification of Apoptosis) Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols: Investigating DEG-77 Resistance Mechanisms Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lentiviral transduction for the study of resistance mechanisms to DEG-77, a novel dual degrader of Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 Alpha (CK1α) with promising therapeutic potential in Acute Myeloid Leukemia (AML) and other malignancies.

Introduction to this compound and the Challenge of Drug Resistance

This compound is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of two key oncoproteins, IKZF2 and CK1α, through a cereblon (CRBN)-dependent mechanism.[1][2][3][4] This dual-target action leads to cell cycle arrest, apoptosis, and myeloid differentiation in AML cells.[1][4] While this compound has shown potent anti-cancer activity, the development of drug resistance remains a significant clinical challenge for targeted therapies. Understanding the molecular mechanisms that drive resistance to this compound is crucial for the development of effective long-term treatment strategies and combination therapies.

Lentiviral vectors are a powerful tool for studying drug resistance due to their ability to efficiently deliver genetic cargo into a wide range of cell types, including both dividing and non-dividing cells, and to mediate stable, long-term gene expression. This technology can be employed to investigate the functional consequences of gene overexpression, gene knockdown, or the introduction of specific mutations on the sensitivity of cancer cells to this compound.

Potential Mechanisms of Resistance to this compound

Based on known resistance mechanisms to other targeted therapies and protein degraders, several potential avenues for the development of resistance to this compound can be hypothesized:

  • Alterations in the Cereblon E3 Ligase Complex: As this compound's mechanism is CRBN-dependent, mutations or downregulation of CRBN or other components of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex can impair the drug's ability to induce target degradation.[5][6]

  • Target Protein Mutations: Mutations in the IKZF2 or CK1α proteins at or near the this compound binding site could prevent the formation of the ternary complex (this compound:CRBN:Target), thereby abrogating degradation. For the related compound DEG-35, overexpression of a mutant form of IKZF2 has been shown to confer resistance.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the loss of IKZF2 and CK1α. In AML, pathways such as PI3K/AKT and NF-κB are known to contribute to drug resistance.[7][8][9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[7][8]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins, such as BCL-2 family members, can render cells resistant to the pro-apoptotic effects of this compound.[7][8]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various cancer cell lines. These values can serve as a baseline for comparison when generating and characterizing this compound resistant cell lines.

Table 1: In Vitro Efficacy of this compound in AML and Ovarian Cancer Cell Lines

Cell LineCancer TypeMetricValue (nM)
MOLM3Acute Myeloid LeukemiaEC504.0
COV434Ovarian CancerGI5028
A2780Ovarian CancerGI5020
TOV-21GOvarian CancerGI5068

Data sourced from BioWorld.[10]

Table 2: Hypothetical Impact of Resistance Mechanisms on this compound IC50

Cell LineGenetic ModificationProposed Resistance MechanismExpected Change in IC50
MOLM13Lentiviral shRNA knockdown of CRBNImpaired ternary complex formationSignificant Increase
MOLM13Lentiviral overexpression of mutant IKZF2Prevention of this compound bindingSignificant Increase
MOLM13Lentiviral overexpression of constitutively active AKTActivation of bypass survival pathwayModerate to Significant Increase
MOLM13Lentiviral overexpression of ABCB1 (P-gp)Increased drug effluxModerate Increase

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line via Lentiviral Overexpression of a Candidate Resistance Gene

This protocol describes the use of lentiviral transduction to stably overexpress a candidate resistance gene (e.g., a mutant form of IKZF2 or a constitutively active signaling protein) in a this compound sensitive cell line.

Materials:

  • This compound sensitive cancer cell line (e.g., MOLM13)

  • Lentiviral transfer plasmid containing the gene of interest and a selectable marker (e.g., puromycin resistance)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete cell culture medium

  • Polybrene

  • Puromycin

  • This compound

Procedure:

  • Lentivirus Production: a. Co-transfect HEK293T cells with the transfer, packaging, and envelope plasmids using a suitable transfection reagent. b. After 48-72 hours, harvest the supernatant containing the lentiviral particles. c. Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • Cell Transduction: a. Seed the target cells (e.g., MOLM13) at an appropriate density. b. Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency. c. Incubate for 24 hours.

  • Selection of Transduced Cells: a. Replace the virus-containing medium with fresh medium. b. After another 24 hours, add puromycin at a pre-determined optimal concentration to select for successfully transduced cells. c. Maintain the cells under puromycin selection until a stable, resistant population is established.

  • Validation of Resistance: a. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the transduced cell line compared to the parental cell line. b. Confirm the overexpression of the gene of interest by Western blot or qPCR.

Protocol 2: Lentiviral CRISPR-Cas9 Knockout Screen to Identify Genes Conferring Resistance to this compound

This protocol outlines a pooled lentiviral CRISPR-Cas9 knockout screen to identify genes whose loss leads to this compound resistance.

Materials:

  • This compound sensitive cancer cell line expressing Cas9

  • Pooled lentiviral sgRNA library

  • Materials for lentivirus production and transduction as in Protocol 1

  • This compound

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Lentivirus Production and Transduction: a. Produce and titer the pooled lentiviral sgRNA library. b. Transduce the Cas9-expressing target cells at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.

  • Selection and Drug Treatment: a. Select transduced cells with puromycin. b. Split the cell population into two groups: one treated with a high concentration of this compound and a control group treated with vehicle (DMSO).

  • Identification of Enriched sgRNAs: a. After a period of drug selection, harvest the surviving cells from both groups. b. Extract genomic DNA. c. Amplify the integrated sgRNA sequences by PCR. d. Analyze the sgRNA representation in each population by NGS.

  • Data Analysis and Hit Validation: a. Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. b. The genes targeted by these enriched sgRNAs are candidate resistance genes. c. Validate the top candidate genes individually by generating knockout cell lines and assessing their this compound sensitivity.

Visualizations

DEG77_Signaling_Pathway cluster_drug_action This compound Action cluster_targets Cellular Targets cluster_degradation Proteasomal Degradation cluster_cellular_effects Cellular Effects DEG77 This compound CRBN CRBN DEG77->CRBN binds IKZF2 IKZF2 DEG77->IKZF2 recruits CK1a CK1α DEG77->CK1a recruits CRL4 CRL4 E3 Ligase CRBN->CRL4 part of CRL4->IKZF2 Ubiquitinates CRL4->CK1a Ubiquitinates Ub Ubiquitin Proteasome Proteasome Ub->Proteasome CellCycleArrest Cell Cycle Arrest Proteasome->CellCycleArrest Apoptosis Apoptosis Proteasome->Apoptosis Differentiation Myeloid Differentiation Proteasome->Differentiation

Caption: this compound signaling pathway.

Lentiviral_Workflow cluster_production 1. Lentivirus Production cluster_transduction 2. Transduction cluster_selection 3. Selection & Expansion cluster_validation 4. Resistance Validation Plasmids Transfer, Packaging, & Envelope Plasmids Transfection Transfection Plasmids->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest & Filter Viral Supernatant Transfection->Harvest AddVirus Add Virus + Polybrene Harvest->AddVirus TargetCells Target Cells (e.g., MOLM13) TargetCells->AddVirus Incubate Incubate 24h AddVirus->Incubate Select Add Puromycin Incubate->Select Expand Expand Resistant Population Select->Expand ViabilityAssay Cell Viability Assay (determine IC50) Expand->ViabilityAssay WesternBlot Western Blot (confirm protein expression) Expand->WesternBlot

Caption: Experimental workflow for generating resistant cell lines.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms DEG77 This compound TernaryComplex Ternary Complex (this compound:CRBN:Target) DEG77->TernaryComplex Degradation Target Degradation TernaryComplex->Degradation CellDeath Cell Death Degradation->CellDeath CRBN_mut CRBN Mutation/ Downregulation CRBN_mut->TernaryComplex inhibits Target_mut Target Mutation Target_mut->TernaryComplex inhibits Bypass Bypass Pathway Activation Bypass->CellDeath inhibits Efflux Drug Efflux Efflux->DEG77 reduces concentration

Caption: Logical relationships of potential this compound resistance mechanisms.

References

Application Notes and Protocols for In Vitro Stability Assessment of DEG-77

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEG-77 is a novel molecular glue degrader that targets Casein Kinase 1α (CK1α) and the zinc finger protein Helios (IKZF2) for degradation via the cereblon E3 ligase complex.[1][2][3] It has demonstrated potent antiproliferative effects in acute myeloid leukemia (AML) and ovarian cancer models.[1][3][4] Early assessment of a drug candidate's stability is crucial for its development, as it influences pharmacokinetic properties such as bioavailability, half-life, and clearance.[5][6][7] This document provides detailed protocols for assessing the in vitro chemical and metabolic stability of this compound.

In vitro stability assays are designed to predict a compound's fate in vivo.[5][6][8] Chemical stability assays evaluate the intrinsic stability of a compound under various pH and simulated physiological conditions, while metabolic stability assays determine its susceptibility to enzymatic degradation, primarily in the liver.[9][10][11] Data from these assays are essential for optimizing lead compounds and selecting candidates with favorable drug-like properties for further development.[5][12]

Data Presentation

The stability of this compound is assessed by measuring the percentage of the parent compound remaining over time. Key parameters derived from these studies include the half-life (t½) and the in vitro intrinsic clearance (CLint).[7][8]

Table 1: Summary of this compound Metabolic Stability in Human Liver Microsomes

ParameterValueUnits
Test SystemHuman Liver Microsomes-
This compound Concentration1µM
Microsomal Protein0.5mg/mL
Incubation Time0, 5, 15, 30, 60min
Half-Life (t½)> 30min
Intrinsic Clearance (CLint)< 5.42µL/min/mg

Note: The data presented here is a hypothetical representation based on published information indicating good metabolic stability for this compound.[1]

Table 2: Summary of this compound Chemical Stability in Physiological Buffers

Buffer SystempHIncubation Time (hours)% this compound Remaining (Mean ± SD)
Simulated Gastric Fluid (SGF)1.2298.2 ± 1.5
Simulated Intestinal Fluid (SIF)6.8299.1 ± 0.8
Phosphate Buffered Saline (PBS)7.42497.5 ± 2.1

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes

This assay determines the rate of metabolism of this compound by cytochrome P450 (CYP) enzymes present in human liver microsomes.[7][10][11]

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (containing an appropriate internal standard)

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • 96-well incubation plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µM working solution of this compound in 0.1 M phosphate buffer.

  • Prepare the human liver microsome suspension to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.

  • Add the this compound working solution to the incubation plate.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Include negative control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the plates to precipitate proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of this compound.

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_deg77 Prepare 1 µM this compound pre_incubate Pre-incubate this compound & Microsomes at 37°C prep_deg77->pre_incubate prep_hlm Prepare 0.5 mg/mL Microsomes prep_hlm->pre_incubate prep_nadph Prepare NADPH System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at 0, 5, 15, 30, 60 min start_reaction->time_points terminate Terminate with Acetonitrile time_points->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Metabolic Stability Experimental Workflow

Protocol 2: Chemical Stability in Physiological Buffers

This protocol assesses the stability of this compound in solutions that mimic the pH conditions of the gastrointestinal tract and physiological pH.[9][13][14]

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Acetonitrile

  • Control compound (e.g., a compound with known pH-dependent instability)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a 10 µM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add the this compound stock solution to each buffer (SGF, SIF, and PBS) to a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.

  • Incubate the plates at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot from each well.

  • Immediately dilute the aliquot with a mixture of acetonitrile and water (1:1) to stop any further degradation.

  • Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

experimental_workflow_chemical_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 µM this compound Stock add_to_buffers Add this compound to Buffers (1 µM) prep_stock->add_to_buffers prep_buffers Prepare SGF, SIF, PBS prep_buffers->add_to_buffers incubate Incubate at 37°C add_to_buffers->incubate sample Sample at 0, 1, 2, 4, 24 h incubate->sample quench Quench with Acetonitrile/Water sample->quench analyze LC-MS/MS Analysis quench->analyze calculate % Remaining analyze->calculate

Chemical Stability Experimental Workflow

Protocol 3: Plasma Stability Assay

This assay evaluates the stability of this compound in the presence of plasma enzymes.[15][16][17]

Materials:

  • This compound

  • Pooled plasma (human, mouse, rat)

  • Control compound (e.g., a compound known to be unstable in plasma, like procaine)

  • Acetonitrile with internal standard

  • 96-well plates

  • Water bath or incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µM working solution of this compound.

  • Pre-warm the plasma to 37°C.

  • Add the this compound working solution to the pre-warmed plasma.

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma mixture.

  • Terminate the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

  • Quantify the remaining this compound and calculate the percentage remaining relative to the 0-minute time point to determine the half-life.

Signaling Pathway Context

This compound functions by inducing the degradation of its target proteins, CK1α and IKZF2. This is achieved by forming a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN), this compound, and the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The stability of this compound is critical for maintaining sufficient concentrations to drive this process effectively.

signaling_pathway cluster_complex Ternary Complex Formation cluster_degradation Degradation Pathway CRBN Cereblon (CRBN) E3 Ligase Component DEG77 This compound CRBN->DEG77 Target Target Protein (CK1α or IKZF2) DEG77->Target Ub_Target Ubiquitinated Target Target->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degraded_Target Degraded Peptides Proteasome->Degraded_Target

This compound Mechanism of Action

References

Troubleshooting & Optimization

Technical Support Center: Improving DEG-77 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with DEG-77 for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that functions as a dual degrader of Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 alpha (CK1α).[1][2][3] Its hydrophobic nature leads to poor aqueous solubility, which can result in low bioavailability and inconsistent exposure in animal models, thereby compromising the reliability of in vivo studies.[1][4]

Q2: What are the primary targets of this compound and their significance?

A2: this compound targets IKZF2 (Helios) and CK1α for degradation.[1][2][3]

  • IKZF2 (Helios): A transcription factor crucial for the function and stability of regulatory T-cells (Tregs).[5][6][7] Targeting IKZF2 is a promising strategy for cancer immunotherapy.[6][7] In acute myeloid leukemia (AML), IKZF2 is essential for leukemia stem cell self-renewal.[5][8]

  • CK1α: A serine/threonine kinase involved in numerous cellular processes, including the Wnt/β-catenin and p53 signaling pathways.[9][10][11][12] Dysregulation of CK1α is implicated in various cancers.[9][11]

Q3: What are the general approaches to improve the solubility of hydrophobic compounds like this compound?

A3: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs for in vivo administration:

  • Co-solvents: Utilizing a mixture of water-miscible organic solvents to increase the drug's solubility.[13][14][15]

  • Surfactants: Using agents that reduce surface tension and form micelles to encapsulate and solubilize hydrophobic molecules.[16][17][18][19]

  • Lipid-based formulations: Dissolving the compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS), emulsions, or microemulsions.[20][21][22]

  • Complexation: Employing agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[23][24]

  • Particle size reduction: Decreasing the particle size through micronization or nanosuspension to increase the surface area for dissolution.[24][25][26]

Troubleshooting Guide: Formulation Issues

This guide addresses common problems encountered when preparing this compound formulations for in vivo studies.

Problem Potential Cause Recommended Solution
This compound precipitates out of solution during preparation or upon standing. The solvent system has insufficient solubilizing capacity for the desired concentration.- Increase the proportion of the primary organic solvent (e.g., DMSO).- Introduce or increase the concentration of a co-solvent like PEG300.[14]- Add a surfactant such as Tween 80 or Polysorbate 80 to aid in solubilization.[16][23][27]- Gently warm the solution while stirring (ensure this compound is stable at the elevated temperature).- Use sonication to aid dissolution.
The final formulation is cloudy or contains visible particles. Incomplete dissolution of this compound.- Ensure vigorous mixing or vortexing at each step of the preparation.- Increase the sonication time.- Filter the final formulation through a suitable syringe filter (e.g., 0.22 µm) if the cloudiness is due to particulates other than the drug. Note: This may reduce the final drug concentration if the drug has not fully dissolved.
High variability in efficacy or pharmacokinetic (PK) data between animals. Non-homogenous formulation leading to inconsistent dosing.- If using a suspension, ensure it is thoroughly mixed before each animal is dosed.- For solutions, check for any signs of precipitation before administration.- Prepare fresh formulations regularly to avoid potential degradation or precipitation over time.
Adverse events (e.g., irritation, lethargy) observed in animals post-dosing. Toxicity related to the vehicle components at the administered volume.- Reduce the concentration of organic solvents like DMSO, as it can have biological effects.[28]- Evaluate alternative, less toxic excipients.[29]- Decrease the total volume administered if possible, by preparing a more concentrated formulation (if solubility allows).- Consult animal toxicity data for the specific excipients being used.[30]

Quantitative Data Summary: Example Formulations for this compound

The following tables summarize example formulations that have been used or can be adapted for in vivo studies with this compound.

Table 1: Co-Solvent Based Formulations

Formulation IDThis compound ConcentrationVehicle CompositionPreparation Notes
CSF-1 2.5 mg/mL10% DMSO + 90% Corn OilAdd co-solvents sequentially. Use ultrasonication to achieve a clear solution.
CSF-2 Up to 45 mg/mL (stock)100% DMSOUse fresh, anhydrous DMSO as moisture can reduce solubility. This is a stock solution for further dilution.
CSF-3 Variable5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂OPrepare a stock solution in DMSO first. Then add PEG300, mix, add Tween 80, mix, and finally add ddH₂O. Mix well after each addition. Should be used immediately.

Table 2: Solubility of Common Excipients

ExcipientTypeTypical Concentration Range for In Vivo UseNotes
DMSO Co-solvent5-10% (can be higher for short-term studies)Can have pharmacological effects.[28]
PEG300/PEG400 Co-solvent20-60%Generally well-tolerated.[30]
Tween 80 (Polysorbate 80) Surfactant1-10%Enhances wetting and forms micelles.[16][23][27]
Corn Oil / Olive Oil / Sesame Oil Lipid VehicleUp to 90%Suitable for oral or subcutaneous administration.[30]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexing Agent20-40%Forms inclusion complexes to increase aqueous solubility.[23][31]

Detailed Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection

This protocol describes the preparation of a 100 mL vehicle suitable for solubilizing this compound at a target concentration of 2 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes and syringes

Procedure:

  • Weigh 200 mg of this compound and place it in a sterile 50 mL conical tube.

  • Prepare the vehicle mixture:

    • In a separate sterile 100 mL container, combine 10 mL of DMSO, 40 mL of PEG300, and 5 mL of Tween 80.

    • Vortex thoroughly until the mixture is homogenous.

  • Add a small amount of the vehicle (e.g., 10 mL) to the this compound powder.

  • Vortex and sonicate the mixture until the this compound is completely dissolved, forming a clear stock solution.

  • Slowly add the remaining vehicle to the dissolved this compound stock solution while vortexing.

  • Add 45 mL of sterile saline to the mixture in a dropwise manner while continuously vortexing to bring the final volume to 100 mL.

  • Visually inspect the final solution for any precipitation or cloudiness. The final composition will be 2 mg/mL this compound in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • If necessary, filter the solution through a 0.22 µm syringe filter before administration. Prepare fresh before use.

Protocol 2: Preparation of an Oil-Based Formulation for Oral Gavage

This protocol details the preparation of a 10 mL formulation of this compound in a corn oil-based vehicle at a concentration of 5 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn Oil, sterile

  • Sterile conical tubes and syringes

Procedure:

  • Weigh 50 mg of this compound and place it in a sterile 15 mL conical tube.

  • Add 1 mL of DMSO to the this compound powder.

  • Vortex and sonicate the mixture until the this compound is fully dissolved to form a clear stock solution.

  • Add 9 mL of sterile corn oil to the DMSO stock solution.

  • Vortex the mixture vigorously for 2-3 minutes until a homogenous and clear solution is formed.

  • Visually inspect the final solution for any signs of precipitation. The final composition will be 5 mg/mL this compound in 10% DMSO and 90% Corn Oil.

  • If preparing a suspension, ensure it is thoroughly re-suspended before each administration.

Visualizations

DEG77_Workflow Experimental Workflow for this compound Formulation cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration weigh 1. Weigh this compound dissolve 2. Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve add_excipients 3. Add Co-solvents/Surfactants (e.g., PEG300, Tween 80) dissolve->add_excipients add_vehicle 4. Add Final Vehicle (e.g., Saline, Corn Oil) add_excipients->add_vehicle mix 5. Vortex/Sonicate to Homogenize add_vehicle->mix visual_insp Visual Inspection for Clarity mix->visual_insp check_precip Check for Precipitation visual_insp->check_precip check_precip->mix If Precipitated dosing Dose Animals (e.g., IP, Oral Gavage) check_precip->dosing If Clear observe Monitor for Adverse Effects dosing->observe collect Collect PK/PD Samples observe->collect

Caption: Workflow for preparing and administering this compound formulations.

DEG77_Signaling_Pathway Simplified Signaling Pathway of this compound Action cluster_targets Cellular Targets cluster_effects Downstream Effects DEG77 This compound CRBN Cereblon (CRBN) E3 Ligase Complex DEG77->CRBN binds to IKZF2 IKZF2 (Helios) CRBN->IKZF2 recruits CRBN->IKZF2 leads to degradation CK1a CK1α CRBN->CK1a recruits CRBN->CK1a leads to degradation Differentiation Myeloid Differentiation IKZF2->Differentiation inhibits p53 p53 Stabilization and Activation CK1a->p53 negatively regulates (promotes degradation) Wnt Wnt/β-catenin Pathway Inhibition CK1a->Wnt negatively regulates Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle Differentiation->Apoptosis

Caption: this compound mediates degradation of IKZF2 and CK1α via CRBN.

References

Technical Support Center: Off-Target Effects of DEG-77 in Proteomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of DEG-77 in proteomics analysis.

Introduction to this compound

This compound is a molecular glue degrader that functions by inducing the degradation of specific target proteins through the ubiquitin-proteasome system. It is a cereblon-dependent degrader, meaning it recruits the E3 ubiquitin ligase substrate receptor cereblon (CRBN) to its target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] The primary, intended targets (on-targets) of this compound are:

  • Casein Kinase 1α (CK1α): A serine/threonine kinase involved in numerous cellular processes, including Wnt signaling, cell cycle progression, and apoptosis.[3][4][5][6]

  • Ikaros Family Zinc Finger 2 (IKZF2 or Helios): A hematopoietic transcription factor that plays a crucial role in the development and function of immune cells, particularly T cells.[7][8][9]

The dual degradation of CK1α and IKZF2 has shown therapeutic potential in preclinical models of acute myeloid leukemia (AML) and ovarian cancer by inducing apoptosis and cell cycle arrest.[10][11]

FAQs: Understanding and Investigating Off-Target Effects of this compound

Q1: What are off-target effects in the context of this compound and proteomics?

A1: Off-target effects refer to the unintended degradation or modulation of proteins other than CK1α and IKZF2 following treatment with this compound. In a proteomics experiment, this would manifest as significant changes in the abundance of proteins that are not the intended targets. These effects can arise from several mechanisms, including:

  • Promiscuous binding: The this compound molecule may have a lower affinity for other proteins, but at sufficient concentrations, it can induce their degradation.

  • Neo-substrate degradation: The ternary complex formed by this compound, cereblon, and an off-target protein can lead to the ubiquitination and degradation of that protein.

  • Downstream effects: The degradation of the primary targets (CK1α and IKZF2) can lead to changes in the expression or stability of other proteins in their signaling pathways.

Q2: How can I identify potential off-target effects of this compound in my proteomics data?

A2: Identifying off-target effects requires a systematic approach to your proteomics data analysis. Here are the key steps:

  • Quantitative Proteomics: Employ a robust quantitative proteomics strategy, such as label-free quantification (LFQ) or tandem mass tagging (TMT), to accurately measure protein abundance changes between this compound treated and control samples.

  • Statistical Analysis: Use appropriate statistical methods to identify proteins with significant changes in abundance. This typically involves setting thresholds for p-values (or adjusted p-values) and fold-changes.

  • Data Filtering:

    • Primary Targets: Confirm the significant degradation of the intended targets, CK1α and IKZF2.

    • Potential Off-Targets: Generate a list of all other proteins that show statistically significant changes in abundance.

  • Bioinformatics Analysis: Utilize pathway analysis tools to determine if the potential off-target proteins are enriched in specific biological pathways or cellular compartments. This can provide clues about the potential functional consequences of the off-target effects.

Q3: My proteomics data shows changes in proteins downstream of CK1α and IKZF2. Are these considered off-target effects?

A3: Not necessarily in the direct sense. Changes in the abundance of proteins that are known downstream effectors of CK1α or IKZF2 signaling are often considered secondary or "on-target" pathway effects. For example, since CK1α is a key regulator of the Wnt/β-catenin and p53 signaling pathways, you might expect to see changes in proteins within these cascades.[1][3][12] Similarly, as IKZF2 is a transcription factor, its degradation will alter the expression of its target genes. Distinguishing between a direct off-target degradation and an indirect downstream consequence of on-target degradation is a key challenge.

Q4: What experimental controls are essential for validating potential off-target effects?

A4: Rigorous experimental controls are crucial for validating off-target effects. Consider the following:

  • Inactive Control Compound: If available, use a structurally similar analog of this compound that does not bind to cereblon or the target proteins. This helps to differentiate between compound-specific effects and non-specific cellular stress responses.

  • Dose-Response and Time-Course Experiments: Analyze the effects of this compound at various concentrations and time points. True off-target effects may exhibit different dose-response curves or degradation kinetics compared to the on-targets.

  • Orthogonal Validation: Validate the proteomics findings using alternative methods such as Western blotting or targeted proteomics (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) for key potential off-targets.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to independently deplete the potential off-target protein and assess if it phenocopies the effects observed with this compound treatment.

Troubleshooting Guide for Proteomics Analysis of this compound

This guide provides solutions to common issues encountered during proteomics experiments aimed at identifying off-target effects of this compound.

Problem Possible Cause Recommended Solution
Poor or no degradation of on-targets (CK1α, IKZF2) Compound Inactivity: this compound is degraded or inactive.Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment.
Suboptimal Treatment Conditions: Incorrect concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for on-target degradation in your specific cell line.
Low Abundance of Targets: CK1α or IKZF2 are not highly expressed in the chosen cell line.Select a cell line known to express the target proteins at a detectable level.
Cell Permeability Issues: this compound is not efficiently entering the cells.Assess cell permeability using cellular thermal shift assays (CETSA) or by measuring intracellular compound concentration via LC-MS.
High Variability Between Replicates Inconsistent Sample Preparation: Variations in cell lysis, protein digestion, or peptide cleanup.Standardize all sample preparation steps. Use a consistent protocol and ensure complete cell lysis and efficient protein digestion.
Instrument Performance: Fluctuations in the mass spectrometer's performance.Run quality control standards (e.g., HeLa cell digest) before and during your sample analysis to monitor instrument performance.[13]
Biological Variability: Inherent differences between cell cultures.Increase the number of biological replicates to improve statistical power.
Large Number of "Hits" (Potential Off-Targets) High Compound Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and degradation.Use the lowest effective concentration that achieves robust on-target degradation.
Cellular Stress Response: The treatment is inducing a general stress response, leading to widespread protein expression changes.Include an inactive control compound to differentiate between targeted degradation and a general stress response. Shorten the treatment duration.
Indirect Downstream Effects: Many changes are due to the consequences of on-target degradation.Perform a time-course experiment. Direct off-targets are likely to be degraded with similar kinetics to the on-targets, while downstream effects will appear later.
Difficulty Validating Proteomics Hits Antibody Quality: Poor antibody specificity or sensitivity for Western blotting.Validate your antibodies using positive and negative controls (e.g., cell lines with known expression levels or knockout/knockdown cells).
Low Abundance of Off-Target: The potential off-target is a low-abundance protein.Use a more sensitive validation method, such as targeted mass spectrometry.
Transient Interaction: The interaction with the off-target is weak or transient.Employ techniques like CETSA to confirm direct target engagement in cells.

Experimental Protocols

Protocol 1: Global Proteomics Analysis of this compound Treated Cells

This protocol outlines a general workflow for identifying on- and off-target effects of this compound using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture your chosen cell line (e.g., MOLM-13 for AML) to ~80% confluency.

    • Treat cells with this compound at a predetermined optimal concentration (e.g., based on a dose-response curve for on-target degradation) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 4, 8, or 24 hours).

    • Include an inactive control compound if available.

    • Perform at least three biological replicates for each condition.

  • Cell Lysis and Protein Extraction:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer compatible with mass spectrometry (e.g., containing urea and a non-ionic detergent).

    • Include protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard assay (e.g., BCA).

  • Protein Digestion:

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using a protease such as trypsin.

  • Peptide Cleanup:

    • Desalt the peptide samples using a solid-phase extraction (SPE) method (e.g., C18 spin columns).

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, FragPipe, Spectronaut).

    • Perform protein identification and quantification.

    • Perform statistical analysis to identify proteins with significant abundance changes between treated and control groups.

    • Conduct pathway and gene ontology (GO) enrichment analysis on the list of significantly altered proteins.

Protocol 2: Validation of Potential Off-Targets by Western Blotting
  • Sample Preparation: Prepare cell lysates from this compound treated and control cells as described in Protocol 1.

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the potential off-target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and On-Target Pathways

DEG77_Mechanism cluster_downstream Downstream Effects DEG77 This compound Ternary_Complex Ternary Complex (this compound-CRBN-Target) DEG77->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor CRBN->Ternary_Complex CK1a Casein Kinase 1α (CK1α) CK1a->Ternary_Complex Wnt ↓ Wnt/β-catenin Signaling CK1a->Wnt Regulates p53 ↑ p53 Signaling CK1a->p53 Regulates IKZF2 IKZF2 (Helios) IKZF2->Ternary_Complex ImmuneMod ↓ T-cell Function IKZF2->ImmuneMod Regulates Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->CK1a Degradation->IKZF2 CellCycleArrest ↑ Cell Cycle Arrest Wnt->CellCycleArrest Apoptosis ↑ Apoptosis p53->Apoptosis

Caption: Mechanism of action of this compound leading to on-target degradation and downstream pathway modulation.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_validation Validation & Interpretation Cell_Treatment Cell Treatment (this compound vs. Vehicle) Lysis Lysis & Protein Digestion Cell_Treatment->Lysis LCMS LC-MS/MS Analysis Lysis->LCMS Data_Processing Protein ID & Quantification LCMS->Data_Processing Stats Statistical Analysis (p-value, fold-change) Data_Processing->Stats Hit_List Generate Hit List of Altered Proteins Stats->Hit_List On_Target_Confirm Confirm Degradation of CK1α & IKZF2 Hit_List->On_Target_Confirm Off_Target_List List of Potential Off-Targets Hit_List->Off_Target_List Bioinformatics Pathway & GO Analysis Off_Target_List->Bioinformatics Orthogonal_Validation Orthogonal Validation (Western Blot, CETSA) Off_Target_List->Orthogonal_Validation

Caption: A structured workflow for the identification and validation of this compound off-target effects.

References

Technical Support Center: Troubleshooting Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with targeted protein degradation experiments, specifically when a degrader molecule fails to induce the degradation of the target protein in a particular cell line. For the purpose of this guide, we will refer to the hypothetical degrader molecule as "Degrader-X".

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Degrader-X is not showing any degradation of my target protein. Where should I start troubleshooting?

A1: Lack of degradation can stem from multiple factors. A systematic approach is crucial. We recommend starting with the fundamentals of your experimental system.[1]

  • Step 1: Verify the Reagents and Cell System. Confirm the identity and purity of your Degrader-X. Ensure the cell line you are using expresses both the target protein and the E3 ligase that your Degrader-X is designed to recruit.

  • Step 2: Assess Target Engagement. Confirm that Degrader-X can bind to both the target protein and the E3 ligase within the cellular environment.

  • Step 3: Investigate Ternary Complex Formation. The formation of a stable ternary complex (Target Protein - Degrader-X - E3 Ligase) is essential for degradation.[2][3]

  • Step 4: Check for Ubiquitination. Degradation is preceded by the ubiquitination of the target protein.

  • Step 5: Rule out Cell Line-Specific Resistance. Factors such as drug efflux pumps can prevent your degrader from reaching its intracellular target.[4][5][6][7][8]

The following sections will delve into each of these troubleshooting steps with detailed experimental protocols.

Section 1: Fundamental Checks

Q2: How can I be sure my Degrader-X is cell-permeable and stable?

A2: The physicochemical properties of degraders can be a significant hurdle.[9][10][11][12]

  • Cell Permeability: Due to their larger size, degraders often have poor cell permeability.[1] Consider performing a cellular thermal shift assay (CETSA) or using NanoBRET™ to confirm intracellular target engagement.[1]

  • Compound Stability: Assess the stability of your Degrader-X in your cell culture medium over the time course of your experiment. This can be analyzed by LC-MS.

Q3: What is the "hook effect" and how can I avoid it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader.[1] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1]

  • Solution: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1] Test a broad range of concentrations, from low nanomolar to high micromolar.

Table 1: Recommended Concentration Range for Dose-Response Experiments
Concentration RangePurpose
0.1 nM - 100 nMTo identify potent degraders and the rising part of the curve.
100 nM - 10 µMTo determine the optimal degradation concentration (DCmax) and DC50.
10 µM - 100 µMTo observe the "hook effect" and the descending part of the curve.

Section 2: Investigating the Cellular Machinery

Q4: How do I confirm that the necessary E3 ligase is expressed and active in my cell line?

A4: The choice of E3 ligase is critical, and its expression levels can vary significantly between cell lines.[13][14]

  • Check E3 Ligase Expression: Verify the expression of the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) in your target cell line using Western Blotting or qPCR.[2] There are over 600 known E3 ligases, but only a handful are commonly used for degrader development.[15]

  • Consider E3 Ligase Activity: The activity of the E3 ligase can also be a factor. If you suspect low activity, you can try to use a positive control degrader known to work with that specific E3 ligase in other cell lines.

Q5: My cell line expresses the target and the E3 ligase, but I still don't see degradation. What's next?

A5: Even with all the components present, the formation of a productive ternary complex can be inefficient.

  • Ternary Complex Formation Assays: Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[16][][18][19][20] These assays can help you understand the cooperativity of the complex formation.

  • Linker Optimization: The linker connecting the target-binding and E3-binding moieties of your degrader is a critical determinant of efficacy.[2] An improperly designed linker can lead to an unfavorable conformation of the ternary complex, preventing efficient ubiquitination. You may need to synthesize and test a panel of degraders with different linker lengths and compositions.

Section 3: Verifying the Mechanism of Action

Q6: How can I confirm that my target protein is being ubiquitinated?

A6: Observing an increase in the ubiquitination of your target protein upon treatment with Degrader-X is a key indicator that the degradation machinery is being engaged.[21][22][23][24]

  • Immunoprecipitation followed by Western Blot (IP-WB): This is a common method to detect ubiquitination. Immunoprecipitate your target protein from cell lysates and then probe the Western Blot with an anti-ubiquitin antibody. An increase in high molecular weight smears or distinct bands indicates polyubiquitination.

  • In Vitro Ubiquitination Assays: These assays use recombinant E1, E2, and E3 enzymes to replicate the ubiquitination process in a controlled environment.[21]

Q7: What are orthogonal methods and why are they important for validating degradation?

A7: Relying on a single method for validation can be misleading. Orthogonal methods use different detection principles to confirm your results.[3][25]

  • Western Blotting: The most common method for quantifying protein levels.

  • Flow Cytometry: Can quantify protein levels on a per-cell basis.[25]

  • Immunofluorescence Microscopy: Provides spatial information about protein localization and degradation within the cell.[25]

  • Mass Spectrometry-based Proteomics: Offers an unbiased, global view of protein level changes across the entire proteome, confirming on-target degradation and identifying potential off-target effects.[3]

Section 4: Cell Line-Specific Issues

Q8: Could my cell line be resistant to Degrader-X?

A8: Yes, intrinsic and acquired resistance mechanisms can prevent degrader efficacy.

  • Drug Efflux Pumps: The overexpression of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1), is a known resistance mechanism for targeted protein degraders.[4][5][6][7][8] These pumps can actively transport your degrader out of the cell.

    • Troubleshooting: You can test for this by co-administering your Degrader-X with a known MDR1 inhibitor. If degradation is restored, efflux is the likely cause.[4][5][6]

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation
  • Cell Treatment: Plate cells and treat with a dose-response of Degrader-X (e.g., 0.1 nM to 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target protein overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody against a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Quantification: Densitometry analysis can be used to quantify the protein bands relative to the loading control.

Protocol 2: Immunoprecipitation for Ubiquitination
  • Cell Treatment: Treat cells with Degrader-X at the optimal degradation concentration and a vehicle control. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse cells in a denaturing lysis buffer to disrupt protein-protein interactions.

  • Immunoprecipitation: Incubate the lysate with an antibody against your target protein overnight at 4°C. Then, add protein A/G beads to pull down the antibody-protein complex.

  • Washes: Wash the beads several times to remove non-specific binding.

  • Elution: Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Perform a Western Blot as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody.

Visualizations

DEG77_Mechanism Degrader-X Mechanism of Action DegraderX Degrader-X TernaryComplex Ternary Complex (Target-Degrader-E3) DegraderX->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Polyubiquitination Polyubiquitination TernaryComplex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a targeted protein degrader.

Troubleshooting_Workflow Troubleshooting Workflow for Lack of Degradation Start No Degradation Observed CheckReagents Verify Degrader-X & Cell Line Expression Start->CheckReagents CheckPermeability Assess Cell Permeability & Stability CheckReagents->CheckPermeability OK Redesign Consider Redesign of Degrader-X CheckReagents->Redesign Issue Found DoseResponse Perform Wide Dose-Response CheckPermeability->DoseResponse OK CheckPermeability->Redesign Issue Found CheckTernaryComplex Assess Ternary Complex Formation DoseResponse->CheckTernaryComplex Hook Effect Ruled Out Success Degradation Achieved DoseResponse->Success Degradation Observed CheckUbiquitination Check for Target Ubiquitination CheckTernaryComplex->CheckUbiquitination Complex Forms CheckTernaryComplex->Redesign No Complex CheckEfflux Investigate Drug Efflux Pumps CheckUbiquitination->CheckEfflux Ubiquitination Occurs CheckUbiquitination->Redesign No Ubiquitination CheckEfflux->Success Efflux Inhibited CheckEfflux->Redesign No Efflux Issue

Caption: A logical workflow for troubleshooting lack of degrader activity.

References

Technical Support Center: Optimizing DEG-77 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing DEG-77 incubation time to achieve maximum degradation of its target proteins, IKZF2 and CK1α.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for observing maximum degradation of IKZF2 and CK1α with this compound?

A1: The optimal incubation time can vary depending on the cell line and experimental conditions. However, significant degradation of IKZF2 and CK1α has been observed in MOLM-13 cells after 24 hours of treatment with this compound.[1] For in vivo studies in mice, degradation of these targets in bone marrow and leukemic cells was also noted 24 hours post-injection.[2] To determine the precise optimal time for your specific cell line, it is highly recommended to perform a time-course experiment (see Experimental Protocols section).

Q2: I am not observing the expected level of protein degradation. What are the potential causes and how can I troubleshoot this?

A2: Several factors can lead to suboptimal degradation. Here are common issues and troubleshooting steps:

  • Suboptimal this compound Concentration: Ensure you are using an effective concentration. The DC50 for IKZF2 and CK1α are 15.3 nM and 10 nM, respectively.[3] Perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Incorrect Incubation Time: Degradation is a time-dependent process. If the incubation time is too short, significant degradation may not have occurred. Conversely, very long incubation times might lead to secondary effects or protein re-synthesis. A time-course experiment is crucial.

  • Cell Line Specificity: The expression levels of the target proteins (IKZF2 and CK1α) and the E3 ligase component Cereblon (CRBN) can differ between cell lines, affecting degradation efficiency.

  • Compound Instability: Ensure that this compound is properly stored and handled to maintain its activity. Stock solutions are typically stored at -80°C for up to 6 months.[3]

  • Issues with Western Blotting: Problems with protein extraction, quantification, or antibody performance can lead to inaccurate degradation assessment. Use appropriate controls and validate your western blotting protocol.

Q3: Can this compound lead to off-target effects with longer incubation times?

A3: While this compound is designed for selectivity towards IKZF2 and CK1α, prolonged exposure to any small molecule can potentially lead to off-target effects or cellular stress.[4] Shorter incubation times that still achieve robust degradation are generally preferred to minimize these risks. Proteomics studies can be employed to assess the global effects of this compound on the cellular proteome at different time points.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak degradation observed Suboptimal incubation timePerform a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal time point.
Ineffective this compound concentrationConduct a dose-response experiment with a range of concentrations (e.g., 1 nM to 1 µM) to determine the DC50 in your cell line.
Low expression of Cereblon (CRBN) in the cell lineVerify CRBN expression levels in your cells of interest via western blot or qPCR.
Inconsistent degradation results Variability in cell density or healthStandardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before treatment.
Instability of this compoundPrepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]
High cell toxicity observed On-target toxicity due to effective degradationThis may be an expected outcome as degradation of IKZF2 and CK1α can induce apoptosis.[5][6] Perform a cell viability assay in parallel with your degradation experiment.
Off-target toxicityConsider reducing the incubation time or concentration to the minimum required for effective degradation.

Data Presentation

Table 1: Summary of this compound Activity and Experimental Conditions

Parameter Value Cell Line/System Incubation Time Reference
IKZF2 Degradation (DC50) 15.3 nMNot specifiedNot specified[3]
CK1α Degradation (DC50) 10 nMNot specifiedNot specified[3]
Anti-proliferative Effect (EC50) 4.0 nMMOLM-133 days[1][5]
Observed Degradation YesMOLM-1324 hours[1]
In Vivo Degradation YesMouse model24 hours[2]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines the steps to identify the optimal incubation time for this compound-mediated degradation of IKZF2 and CK1α using Western Blotting.

Materials:

  • Target cells (e.g., MOLM-13)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-IKZF2, anti-CK1α, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at a consistent density in multiple wells of a culture plate to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable.

  • This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 100 nM). Include a vehicle control (DMSO) for comparison.

  • Time-Point Collection: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western Blot.

  • Western Blotting:

    • Load equal amounts of protein from each time point onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against IKZF2, CK1α, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and visualize the bands.

  • Data Analysis: Quantify the band intensities for IKZF2 and CK1α, normalizing to the loading control at each time point. Plot the normalized protein levels against time to determine the point of maximum degradation.

Visualizations

DEG77_Signaling_Pathway cluster_cell Cell DEG77 This compound Ternary_Complex Ternary Complex (CRBN-DEG77-Target) DEG77->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruits IKZF2 IKZF2 IKZF2->Ternary_Complex Recruits CK1a CK1α CK1a->Ternary_Complex Recruits Ub_IKZF2 Ubiquitinated IKZF2 Ternary_Complex->Ub_IKZF2 Ubiquitination Ub_CK1a Ubiquitinated CK1α Ternary_Complex->Ub_CK1a Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_IKZF2->Proteasome Ub_CK1a->Proteasome Degradation Degradation Proteasome->Degradation

Caption: this compound signaling pathway for protein degradation.

Experimental_Workflow cluster_protocol Time-Course Experiment Workflow start Start seed_cells Seed Cells start->seed_cells treat_cells Treat with this compound and Vehicle seed_cells->treat_cells harvest Harvest at Multiple Time Points treat_cells->harvest lyse Cell Lysis & Protein Quantification harvest->lyse wb Western Blot (IKZF2, CK1α, Loading Control) lyse->wb analyze Densitometry Analysis wb->analyze plot Plot Protein Level vs. Time analyze->plot end Determine Optimal Incubation Time plot->end

Caption: Workflow for optimizing this compound incubation time.

References

How to minimize DEG-77 toxicity in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DEG-77 in primary cell cultures, with a focus on minimizing potential toxicity and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule dual degrader that targets Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1α) for degradation.[1] It functions as a "molecular glue," bringing together the target proteins and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[2] This proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF2 and CK1α. The degradation of these targets has been shown to block cell growth and induce myeloid differentiation in acute myeloid leukemia (AML) cells, in part through the activation of the p53 pathway.[1][3]

Q2: I am observing higher-than-expected toxicity in my primary cells treated with this compound. What are the potential causes?

Unexpected toxicity in primary cells can arise from several factors:

  • High Solvent Concentration: this compound is often dissolved in dimethyl sulfoxide (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic to primary cells. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

  • Suboptimal Drug Concentration: The effective concentration of this compound can vary between different primary cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration that balances efficacy and toxicity for your specific cell type.

  • Cell Health and Density: Primary cells are more sensitive to stress than immortalized cell lines. Ensure that your primary cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or stressed cells can be more susceptible to drug-induced toxicity.

  • Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) can cause cell death that may be mistaken for drug toxicity. Regularly check your cultures for any signs of contamination.

  • Compound Stability: Ensure that your this compound stock solution is stored correctly to prevent degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[4]

Q3: How can I determine the optimal, non-toxic concentration of this compound for my primary cell experiments?

A dose-response experiment is essential. Here is a general workflow:

  • Select a Range of Concentrations: Based on published data for cancer cell lines (see Table 1), you can start with a broad range of this compound concentrations (e.g., from 1 nM to 10 µM).

  • Cell Seeding: Plate your primary cells at a consistent density in a multi-well plate.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as your highest drug concentration).

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.

  • Viability Assay: Use a reliable cell viability assay (e.g., MTT, MTS, or LDH release assay) to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability). For your experiments, you should aim to use concentrations below the IC50 that still achieve the desired biological effect.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background cell death in all wells (including controls) 1. Poor primary cell health. 2. Suboptimal culture conditions (e.g., medium, temperature, CO2). 3. Microbial contamination.1. Use fresh, healthy primary cells with a low passage number. 2. Optimize cell culture conditions for your specific cell type. 3. Regularly test for and eliminate any contamination.
Precipitation of this compound in the culture medium 1. Poor solubility of this compound at the tested concentration. 2. Incorrect solvent used for stock solution.1. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. 2. Prepare a fresh stock solution in 100% DMSO and ensure it is fully dissolved before diluting in the medium.
Inconsistent results between experiments 1. Variation in primary cell batches. 2. Inconsistent cell seeding density. 3. Pipetting errors. 4. Edge effects in multi-well plates.1. If possible, use the same batch of primary cells for a set of experiments. 2. Ensure accurate and consistent cell counting and seeding. 3. Calibrate pipettes and use proper pipetting techniques. 4. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead.
No observable effect of this compound on target protein degradation 1. Insufficient drug concentration or incubation time. 2. Inactive this compound. 3. Low expression of Cereblon (CRBN) in your primary cells.1. Increase the concentration of this compound and/or the incubation time. 2. Use a fresh, properly stored aliquot of this compound. 3. Verify the expression of CRBN in your primary cells, as it is essential for this compound's mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeParameterValue (nM)
MOLM-13Acute Myeloid LeukemiaIC504
MOLM-13Acute Myeloid LeukemiaDC50 (IKZF2)15.3
MOLM-13Acute Myeloid LeukemiaDC50 (CK1α)10
COV434Ovarian CancerGI5028
A2780Ovarian CancerGI5020
TOV-21GOvarian CancerGI5068

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration. Data sourced from multiple studies.[5][6]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound in Primary Hematopoietic Stem and Progenitor Cells (HSPCs) using MTT Assay

Objective: To determine the IC50 of this compound in primary HSPCs.

Materials:

  • Primary human or murine HSPCs

  • Appropriate cytokine-supplemented culture medium for HSPCs

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Thaw and prepare primary HSPCs according to standard protocols.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 4-6 hours to allow cells to acclimatize.

  • Drug Preparation and Treatment:

    • Prepare a 2x serial dilution of this compound in culture medium from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 2 nM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired final drug concentrations.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well.

    • Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of IKZF2 and CK1α Degradation

Objective: To confirm the degradation of target proteins IKZF2 and CK1α in primary cells following this compound treatment.

Materials:

  • Primary cells of interest

  • This compound (stock solution in DMSO)

  • 6-well culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against IKZF2, CK1α, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed primary cells in 6-well plates and allow them to adhere or stabilize.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specific time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein bands to the loading control to determine the extent of degradation.

Visualizations

DEG77_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequence DEG77 This compound Ternary_Complex Ternary Complex (CRBN-DEG77-Target) DEG77->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds IKZF2 IKZF2 IKZF2->Ternary_Complex Recruited CK1a CK1α CK1a->Ternary_Complex Recruited Ubiquitination Ubiquitination of IKZF2 & CK1α Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome p53_pathway p53 Pathway Activation Proteasome->p53_pathway Leads to Differentiation Myeloid Differentiation Proteasome->Differentiation Contributes to Cell_Cycle_Arrest Cell Cycle Arrest p53_pathway->Cell_Cycle_Arrest Apoptosis Apoptosis p53_pathway->Apoptosis Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound Toxicity cluster_validation Validation at Non-Toxic Concentrations start Start: Healthy Primary Cells dose_response 1. Dose-Response Experiment (e.g., 1 nM - 10 µM) start->dose_response viability_assay 2. Cell Viability Assay (MTT, LDH, etc.) dose_response->viability_assay determine_ic50 3. Determine IC50 viability_assay->determine_ic50 western_blot 4a. Western Blot for IKZF2 & CK1α Degradation determine_ic50->western_blot functional_assay 4b. Functional Assay (e.g., Differentiation, Apoptosis) determine_ic50->functional_assay analyze_results 5. Analyze and Interpret Results western_blot->analyze_results functional_assay->analyze_results

References

Technical Support Center: Overcoming Resistance to DEG-77 Treatment in AML

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with DEG-77 in Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a molecular glue degrader that selectively induces the degradation of two key proteins implicated in AML pathogenesis: Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 Alpha (CK1α).[1][2][3][4] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, creating a novel protein interaction surface that recruits IKZF2 and CK1α for ubiquitination and subsequent degradation by the proteasome.[1][2] This dual degradation leads to cell cycle arrest, myeloid differentiation, and apoptosis in AML cells.[1][2][5]

Q2: My AML cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to molecular glue degraders like this compound can arise through several mechanisms:

  • Mutations or downregulation of Cereblon (CRBN): Since this compound is CRBN-dependent, any alterations that reduce CRBN expression or impair its function can lead to resistance. This is a common mechanism of resistance to other CRBN-dependent therapies like lenalidomide.

  • Mutations in the target proteins (IKZF2 or CK1α): Specific mutations in IKZF2 or CK1α can prevent the formation of the ternary complex (this compound-CRBN-target protein), thereby inhibiting their degradation.

  • Alterations in the Ubiquitin-Proteasome System (UPS): Components of the UPS are essential for the degradation of ubiquitinated proteins. Dysregulation of this system can lead to reduced efficacy of degrader molecules.

  • Activation of bypass signaling pathways: AML cells may develop resistance by upregulating alternative survival pathways that compensate for the loss of IKZF2 and CK1α. This can involve signaling through pathways like PI3K/AKT or the overexpression of anti-apoptotic proteins.[6][7]

Q3: How can I confirm that this compound is inducing the degradation of IKZF2 and CK1α in my experiments?

A3: The most common method to confirm protein degradation is through quantitative Western blotting . This involves treating your AML cells with this compound over a time course and at various concentrations, followed by lysis and immunoblotting for IKZF2 and CK1α. A significant reduction in the protein levels of both targets compared to a vehicle-treated control would confirm degradation. It is crucial to use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results. For a detailed protocol, refer to the "Experimental Protocols" section below.

Q4: I am not observing the expected degradation of IKZF2 and CK1α. What could be the issue?

A4: Several factors could contribute to a lack of degradation:

  • Cell line specific factors: The expression levels of CRBN, IKZF2, and CK1α can vary between different AML cell lines. Low CRBN expression will result in poor degradation.

  • Compound integrity: Ensure that your stock of this compound is of high quality and has been stored correctly to prevent degradation.

  • Experimental conditions: The concentration of this compound and the treatment duration are critical. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Ternary complex formation: Successful degradation depends on the formation of a stable ternary complex. Issues with any of the components (this compound, CRBN, or the target proteins) can prevent this. You can investigate ternary complex formation using co-immunoprecipitation (Co-IP).

Troubleshooting Guides

Guide 1: Troubleshooting Poor Degradation Efficiency
Observation Potential Cause Recommended Action
No or minimal degradation of IKZF2 and/or CK1α.Insufficient this compound concentration or treatment time.Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 2, 6, 12, 24 hours) experiment to determine the optimal DC50 (concentration for 50% degradation) and time for maximal degradation.
Low CRBN expression in the cell line.Verify CRBN expression levels in your AML cell line by Western blot or qPCR. If low, consider using a cell line with higher CRBN expression or engineering your cells to overexpress CRBN.
Poor compound stability or activity.Test a fresh batch of this compound. Ensure proper storage conditions (-20°C or -80°C, protected from light).
Impaired proteasome function.As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132 or bortezomib) alongside this compound. If degradation is rescued, it confirms the involvement of the proteasome.
Guide 2: Investigating Acquired Resistance
Observation Potential Cause Recommended Action
Initially sensitive AML cells become resistant to this compound after prolonged culture with the compound.Development of mutations in CRBN, IKZF2, or CK1α.Sequence the coding regions of CRBN, IKZF2, and CK1A1 in your resistant cell lines to identify potential mutations. Compare the sequences to the parental, sensitive cell line.
Downregulation of CRBN expression.Quantify CRBN mRNA and protein levels in resistant versus sensitive cells using qPCR and Western blotting.
Alterations in the ubiquitin-proteasome pathway.Perform a global proteomics analysis to identify changes in the expression of proteins involved in the UPS.
Upregulation of compensatory signaling pathways.Use pathway analysis tools (e.g., phospho-kinase arrays, RNA-sequencing) to identify upregulated survival pathways in resistant cells.

Data Presentation

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterValue (nM)Reference
MOLM13Acute Myeloid LeukemiaEC504.0[5]
MOLM13Acute Myeloid LeukemiaIC500.22 (mM)[8]
COV434Ovarian CancerGI5028[5]
A2780Ovarian CancerGI5020[5]
TOV-21GOvarian CancerGI5068[5]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Experimental Protocols

Protocol 1: Generation of this compound Resistant AML Cell Lines

This protocol is adapted from methods used to generate resistance to other chemotherapeutic agents in AML.[9][10]

  • Initial Culture: Culture a sensitive AML cell line (e.g., MOLM-13) in standard culture medium.

  • Dose Escalation:

    • Start by treating the cells with a low concentration of this compound (e.g., the IC20, or 20% inhibitory concentration).

    • Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.

    • Allow the cells to adapt and resume normal growth at each concentration before proceeding to the next.

  • Maintenance Culture: Once the cells are able to proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), maintain the culture in this medium to ensure the stability of the resistant phenotype.

  • Verification of Resistance:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of this compound in the resistant cell line to the parental cell line. A significant increase in the IC50 value confirms resistance.

    • Characterize the resistant cells for the potential resistance mechanisms outlined in the FAQs and Troubleshooting Guides.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect the this compound-Induced Ternary Complex

This protocol is a general guideline and may require optimization for your specific experimental conditions.[11][12][13][14]

  • Cell Treatment and Lysis:

    • Treat AML cells (e.g., HEK293T cells overexpressing tagged CRBN and the target protein, or an AML cell line with high endogenous expression) with this compound or a vehicle control for a predetermined time (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for one of the components of the ternary complex (e.g., anti-CRBN or an anti-tag antibody if using overexpressed tagged proteins). A non-specific IgG should be used as a negative control.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using antibodies against all three components of the expected ternary complex (CRBN, IKZF2, and CK1α). The presence of all three proteins in the this compound-treated sample, but not in the vehicle control, indicates the formation of the ternary complex.

Protocol 3: Quantitative Western Blotting for IKZF2 and CK1α Degradation

This protocol outlines the key steps for quantifying protein degradation.[15]

  • Sample Preparation:

    • Treat AML cells with a range of this compound concentrations for a fixed time point.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for IKZF2, CK1α, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Quantification:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the band intensities of IKZF2 and CK1α to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Mandatory Visualizations

DEG77_Signaling_Pathway cluster_drug This compound cluster_e3_ligase E3 Ubiquitin Ligase Complex cluster_targets Target Proteins cluster_downstream Downstream Effects DEG77 This compound CRBN Cereblon (CRBN) DEG77->CRBN binds CUL4 CUL4 IKZF2 IKZF2 CRBN->IKZF2 recruits CK1a CK1α CRBN->CK1a recruits DDB1 DDB1 Ubiquitination Ubiquitination IKZF2->Ubiquitination polyubiquitination CK1a->Ubiquitination polyubiquitination Proteasome Proteasome Ubiquitination->Proteasome targeting Degradation Degradation Proteasome->Degradation CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest leads to Differentiation Myeloid Differentiation Degradation->Differentiation leads to Apoptosis Apoptosis Degradation->Apoptosis leads to

Caption: Signaling pathway of this compound action in AML cells.

CoIP_Workflow start Start: AML Cells treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis preclear Pre-clear Lysate (with beads) lysis->preclear ip Immunoprecipitation (with anti-CRBN Ab) preclear->ip capture Immune Complex Capture (Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot Analysis (Probe for CRBN, IKZF2, CK1α) elute->wb end End: Detect Ternary Complex wb->end Resistance_Logic cluster_mechanisms Potential Resistance Mechanisms cluster_investigation Experimental Investigation resistance Observed Resistance to this compound crbn_alt CRBN Alterations (Mutation/Downregulation) resistance->crbn_alt target_mut Target Protein Mutations (IKZF2/CK1α) resistance->target_mut ups_dys UPS Dysregulation resistance->ups_dys bypass Bypass Pathway Activation resistance->bypass seq_crbn Sequence CRBN crbn_alt->seq_crbn wb_crbn Western Blot for CRBN crbn_alt->wb_crbn seq_targets Sequence IKZF2/CK1α target_mut->seq_targets proteomics Proteomics of UPS ups_dys->proteomics pathway_analysis RNA-seq/Phospho-array bypass->pathway_analysis

References

Technical Support Center: DEG-77 Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DEG-77 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent Western blot results for the this compound protein.

Troubleshooting Guide

This guide addresses the most common issues encountered during the immunodetection of this compound.

Problem 1: Weak or No Signal

You run a Western blot for this compound, but you see a very faint band or no band at all.

Possible Cause Recommended Solution Citation
Low Target Protein Abundance Increase the total protein loaded per lane. A minimum of 20-30 µg of whole-cell extract is recommended. For low-abundance targets, loading up to 100 µg may be necessary. Consider enriching this compound via immunoprecipitation or cellular fractionation.[1][2]
Inefficient Protein Transfer Verify successful transfer by staining the membrane with Ponceau S after transfer. Ensure no air bubbles are trapped between the gel and the membrane. For high molecular weight proteins, consider a wet transfer overnight at 4°C and reduce the methanol percentage in the transfer buffer.[1][3][4]
Suboptimal Antibody Concentration The antibody concentration may be too low. Optimize the primary antibody dilution. If the manufacturer suggests 1:1000, try a range of dilutions such as 1:500, 1:1000, and 1:2000. Also, ensure the secondary antibody is used at its optimal dilution (typically between 1:5,000 and 1:200,000).[5][6][7]
Inactive Reagents or Antibodies Ensure antibodies have been stored correctly and are within their expiration date. Avoid reusing diluted antibodies, as they are less stable.[2] Confirm the activity of the HRP-conjugated secondary antibody and ensure the chemiluminescent substrate has not expired.[8][9]
Sample Degradation Always add protease and phosphatase inhibitors to your lysis buffer to prevent degradation of this compound.[2][10] Keep samples on ice and avoid repeated freeze-thaw cycles.[11]
Problem 2: High Background

The entire membrane appears dark or grey, making it difficult to distinguish a specific this compound band.

Possible Cause Recommended Solution Citation
Insufficient Blocking Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[8] Increase the concentration of the blocking agent (e.g., 5-7% non-fat dry milk or BSA).[12] Consider trying a different blocking agent, as some antibodies perform better with BSA than milk, or vice-versa.[2][13][14]
Antibody Concentration Too High High concentrations of primary or secondary antibodies can lead to high background.[15][16] Titrate both antibodies to find the optimal concentration that provides a strong signal with low background.[4] Reducing the secondary antibody concentration is often a key step.[2]
Inadequate Washing Increase the number and duration of wash steps after both primary and secondary antibody incubations.[4][8] Adding a mild detergent like 0.05% to 0.1% Tween-20 to the wash buffer can help reduce background noise.[3][8]
Membrane Drying Out Ensure the membrane remains fully submerged in buffer during all incubation and washing steps. A dried-out membrane can cause a blotchy or high background.[15][17]
Overexposure The exposure time during imaging may be too long. Reduce the exposure time or use a less sensitive detection reagent.[8][12]
Problem 3: Non-Specific Bands

Multiple bands appear on the blot in addition to the expected band for this compound.

Possible Cause Recommended Solution Citation
Primary Antibody Concentration Too High An overly high concentration of the primary antibody can cause it to bind to other proteins with similar epitopes.[10][18] Reduce the primary antibody concentration and/or incubate the blot at 4°C.[18]
Too Much Protein Loaded Overloading the gel with too much total protein can lead to the appearance of "ghost" bands and increase non-specific binding.[2][10] Aim to load between 20-50 µg of lysate for most proteins.[5][7]
Non-Specific Secondary Antibody Binding The secondary antibody may be cross-reacting with other proteins in the lysate. Run a control lane with only the secondary antibody (no primary) to check for non-specific binding.[12][19] Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[12]
Protein Degradation or Modification The presence of smaller bands could indicate that this compound has been degraded by proteases.[10][19] Ensure fresh protease inhibitors are used. Bands at a higher molecular weight could indicate post-translational modifications like glycosylation or ubiquitylation, or protein dimerization.[2][19]
Contaminated Buffers or Equipment Make sure all buffers are freshly prepared and filtered if necessary.[8][17] Ensure that electrophoresis tanks and incubation trays are thoroughly cleaned.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer for detecting this compound?

The optimal blocking buffer can be antibody-dependent. The most common are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS-T or PBS-T.[4] If you are detecting a phosphorylated form of this compound, it is recommended to use BSA, as milk contains phosphoproteins (like casein) that can increase background.[12][14][15] It is best to test both to see which yields a better signal-to-noise ratio for your specific anti-DEG-77 antibody.

Q2: How much protein lysate should I load to detect this compound?

For most cell lysates, a starting point of 20-50 µg of total protein per lane is recommended.[7] If this compound is a low-abundance protein, you may need to load more. Conversely, if you see streaking or smeared bands, you may be overloading the lane; in this case, reducing the amount of protein can improve band resolution.[3][5]

Q3: My bands are "smiling" or curved. What causes this?

"Smiling" bands are typically caused by uneven heat distribution across the gel during electrophoresis, often because the voltage is too high.[3][5] To fix this, reduce the running voltage and ensure the electrophoresis tank is not overheating. Running the gel in a cold room or on ice can also help maintain a consistent temperature.[19]

Q4: Can I reuse my diluted primary antibody for this compound?

While it is possible, reusing diluted antibodies is generally not recommended as it can lead to reduced signal strength and potential contamination.[2] If you must reuse it, store it at 4°C and use it within a short period. For consistent and reliable results, using a freshly diluted antibody for each experiment is the best practice.

Experimental Protocols

Standard Western Blot Protocol for this compound
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. Load samples onto a polyacrylamide gel of an appropriate percentage for this compound's molecular weight. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is a common starting point. Confirm transfer efficiency with Ponceau S staining.[1]

  • Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature with gentle agitation.[16]

  • Primary Antibody Incubation: Incubate the membrane with the anti-DEG-77 primary antibody at its optimal dilution in the blocking buffer. This is typically done overnight at 4°C with agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[2]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.[2]

  • Final Washes: Repeat the washing step (Step 6) to remove the unbound secondary antibody.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[8]

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to achieve a clear signal without saturating the band.[12]

Visual Guides

Diagrams of Key Processes

WesternBlotWorkflow cluster_prep Preparation cluster_blot Blotting & Probing cluster_detect Detection p1 Sample Lysis p2 Protein Quantification p1->p2 p3 SDS-PAGE p2->p3 p4 Membrane Transfer p3->p4 p5 Blocking p4->p5 p6 Primary Ab Incubation p5->p6 p7 Secondary Ab Incubation p6->p7 p8 Washing p7->p8 p9 ECL Substrate p8->p9 p10 Imaging p9->p10 end end p10->end Analysis

Caption: Standard experimental workflow for Western blotting.

TroubleshootingFlow node_sol node_sol start Inconsistent Result? q1 Signal Issue? start->q1 q2 High Background? q1->q2 No (Strong Signal) s1 Increase protein load Optimize Ab dilution Check transfer efficiency q1->s1 Yes (Weak/No Signal) q3 Extra Bands? q2->q3 No s2 Improve blocking Increase washing Reduce Ab concentration q2->s2 Yes s3 Reduce protein load Check for degradation Run secondary-only control q3->s3 Yes end Review Protocol q3->end No s1->end s2->end s3->end

Caption: Troubleshooting decision tree for Western blot results.

SignalingPathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds adaptor Adaptor Protein receptor->adaptor Recruits deg77 This compound adaptor->deg77 Activates downstream MAP Kinase Cascade deg77->downstream Phosphorylates response Cell Proliferation downstream->response

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Cell Viability Assays with DEG-77 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DEG-77 in cell viability assays. The information is tailored to address specific issues that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

A1: this compound is a small molecule that functions as a "molecular glue," inducing the degradation of two specific proteins: Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 Alpha (CK1α).[1][2][3][4] The degradation of these proteins leads to cell cycle arrest and apoptosis (programmed cell death), thereby reducing the viability of cancer cells, particularly in acute myeloid leukemia (AML) and certain solid tumors like ovarian cancer.[1][4][5]

Q2: How long should I treat my cells with this compound before performing a viability assay?

A2: The optimal treatment time can vary depending on the cell line and the specific protein degradation kinetics. It is recommended to perform a time-course experiment to determine the ideal endpoint. Protein degradation by molecular glues can be rapid, with maximal degradation often observed within hours.[6] However, the subsequent effects on cell viability may take longer to manifest, typically between 24 to 72 hours. A common starting point for viability assessment is 72 hours post-treatment.[7]

Q3: I am not observing a dose-dependent decrease in cell viability. What could be the issue?

A3: Several factors could contribute to this observation:

  • Cell Line Resistance: The cell line you are using may not be sensitive to the degradation of IKZF2 and CK1α.

  • Incorrect Assay Endpoint: The chosen incubation time may be too short for the apoptotic effects to become apparent.

  • Compound Instability: Ensure the stability of your this compound stock and working solutions.

  • Assay Interference: The this compound compound or its solvent might be interfering with the viability assay reagents.

Q4: Can the solvent for this compound affect my cell viability assay?

A4: Yes. This compound is typically dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to cells and can interfere with some viability assays. It is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments. The final DMSO concentration in the culture medium should generally be kept below 0.5%.

Troubleshooting Guide

Problem IDIssuePotential Cause(s)Recommended Solution(s)
DV-01 High variability between replicate wells.1. Uneven Cell Seeding: Inconsistent number of cells per well.2. Incomplete Compound Dissolution: this compound not fully dissolved in the media.3. Edge Effects: Evaporation from the outer wells of the plate.1. Ensure a homogenous single-cell suspension before plating.2. Vortex the this compound stock solution before diluting it in the culture medium.3. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead.
DV-02 No significant decrease in cell viability.1. Sub-optimal Treatment Duration: Incubation time is too short.2. Low Compound Potency in the Specific Cell Line: The cell line may be resistant.3. Degradation of this compound: The compound may be unstable in the culture medium over time.1. Conduct a time-course experiment (e.g., 24, 48, 72 hours).2. Confirm the expression of IKZF2 and CK1α in your cell line. Consider using a positive control cell line known to be sensitive to this compound.3. Prepare fresh dilutions of this compound for each experiment.
DV-03 Unexpected increase in signal in colorimetric assays (e.g., MTT).1. Direct Reduction of Assay Reagent: this compound may directly reduce the tetrazolium salt (MTT) to formazan, independent of cellular metabolic activity.2. Alteration of Cellular Metabolism: The treatment might be altering the metabolic state of the cells in a way that increases the reduction of the assay reagent without a corresponding increase in cell number.1. Run a cell-free control (media + this compound + assay reagent) to check for direct chemical reduction.2. Use an alternative viability assay that is not based on metabolic activity, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protein quantification assay (e.g., SRB assay).

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various cancer cell lines.

Cell LineCancer TypeParameterValue (nM)
MOLM3Acute Myeloid LeukemiaEC504.0
COV434Ovarian CancerGI5028
A2780Ovarian CancerGI5020
TOV-21GOvarian CancerGI5068

EC50: Half-maximal effective concentration. GI50: Half-maximal growth inhibition.[4]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and may require optimization for your specific cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the amount of ATP, an indicator of metabolically active cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation and Lysis: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

DEG77_Signaling_Pathway This compound Signaling Pathway DEG77 This compound Ternary_Complex Ternary Complex (this compound + CRBN + IKZF2/CK1α) DEG77->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex IKZF2 IKZF2 IKZF2->Ternary_Complex CK1a CK1α CK1a->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Cell_Cycle_Arrest Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Proteasome->Apoptosis leads to Reduced_Viability Reduced Cell Viability Cell_Cycle_Arrest->Reduced_Viability Apoptosis->Reduced_Viability Experimental_Workflow General Experimental Workflow for Cell Viability Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (and controls) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 24-72h) Treat_Cells->Incubate Add_Reagent Add Viability Assay Reagent Incubate->Add_Reagent Incubate_Reagent Incubate with Reagent Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (Absorbance/Luminescence) Incubate_Reagent->Measure_Signal Analyze_Data Analyze Data and Calculate % Viability Measure_Signal->Analyze_Data End End Analyze_Data->End Troubleshooting_Tree Troubleshooting Decision Tree for Cell Viability Assays Start Unexpected Viability Results? High_Variability High Variability between Replicates? Start->High_Variability Yes No_Effect No Dose-Dependent Effect? Start->No_Effect No Check_Seeding Check Cell Seeding Protocol High_Variability->Check_Seeding Potential Issue Check_Dissolution Ensure Complete Compound Dissolution High_Variability->Check_Dissolution Potential Issue Avoid_Edge_Effects Avoid Edge Effects High_Variability->Avoid_Edge_Effects Potential Issue Unexpected_Increase Unexpected Signal Increase (MTT)? No_Effect->Unexpected_Increase No Time_Course Perform Time-Course Experiment (24-72h) No_Effect->Time_Course Yes Cell_Free_Control Run Cell-Free Control Unexpected_Increase->Cell_Free_Control Yes Confirm_Targets Confirm IKZF2/CK1α Expression Time_Course->Confirm_Targets If still no effect Check_Compound Check Compound Stability Confirm_Targets->Check_Compound If targets are present Switch_Assay Switch to Non-Metabolic Assay (e.g., ATP-based) Cell_Free_Control->Switch_Assay If interference is confirmed

References

Technical Support Center: Interpreting Unexpected Phenotypes with DEG-77

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DEG-77. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected experimental results. This compound is a potent and selective dual degrader of the hematopoietic transcription factor IKZF2 (Helios) and casein kinase 1α (CK1α), designed to induce cell cycle arrest, apoptosis, and myeloid differentiation in sensitive cancer cell lines.[1][2][3][4] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guides

This section provides a systematic approach to resolving unexpected experimental outcomes.

Issue 1: Reduced or No Potency in a Known Sensitive Cell Line

You are working with an acute myeloid leukemia (AML) cell line, such as MOLM-13, where this compound is expected to have nanomolar potency, but you observe a significantly higher EC50/GI50 value or no effect.[2]

Potential Cause Recommended Action
Compound Integrity Verify the integrity and purity of your this compound stock. Confirm the correct solvent was used and that it has been stored properly.
Cell Health Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Poor cell health can lead to unreliable results.[5]
Assay Conditions Optimize cell seeding density and assay duration. Extended incubation times may be necessary to observe the full effect of a degrader molecule.
Target Expression Confirm the expression of IKZF2, CK1α, and the E3 ligase component Cereblon (CRBN) in your cell line via Western blot or qPCR. This compound's mechanism is Cereblon-dependent.[1][3]

Issue 2: Paradoxical Increase in Cell Proliferation at Low Concentrations

At very low concentrations of this compound, you observe a slight but reproducible increase in cell proliferation before the expected dose-dependent inhibition.

Potential Cause Recommended Action
Off-Target Effects While this compound is selective, off-target effects at specific concentrations can occur.[6] Consider performing a proteome-wide analysis to identify other degraded proteins.
Complex Biological Response The dual degradation of IKZF2 and CK1α may trigger complex feedback loops.[7][8] Analyze the expression of cell cycle regulators (e.g., p21, cyclins) and survival signaling pathways (e.g., Akt, ERK) at these low concentrations.
Assay Artifact Rule out artifacts from your detection reagent or instrumentation. For example, some viability reagents can be affected by the compound's chemical properties.

Issue 3: Unexpected Morphological Changes

Instead of the expected signs of apoptosis or myeloid differentiation, you observe unusual morphological changes, such as senescence-like features (enlarged, flattened cells) or atypical cell death pathways.

Potential Cause Recommended Action
p53 Pathway Status The pro-apoptotic effect of CK1α degradation is often p53-dependent.[1][3] Sequence the TP53 gene in your cell line to check for mutations that might alter the apoptotic response.
Cell Line Specific Context The genetic background of the cell line can significantly influence the outcome.[7] For instance, alterations in SWI/SNF complex components have been suggested as potential biomarkers for this compound sensitivity.[2]
Activation of Alternative Pathways Inhibition of the primary targets may lead to the activation of compensatory signaling pathways. Perform RNA-seq or pathway-focused PCR arrays to identify upregulated pathways.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a molecular glue that recruits the E3 ubiquitin ligase substrate adapter Cereblon (CRBN) to the target proteins IKZF2 and CK1α.[1][3] This leads to the polyubiquitination and subsequent proteasomal degradation of these targets. The degradation of IKZF2 and CK1α blocks cell growth, induces myeloid differentiation, and promotes p53-dependent apoptosis in susceptible cancer cells.[1][3][9]

Q2: In which cancer types has this compound shown efficacy?

A2: this compound has demonstrated robust anti-proliferative effects in preclinical models of Acute Myeloid Leukemia (AML) and ovarian cancer.[2][10]

Q3: What are the known potency values for this compound?

A3: The potency of this compound is cell line-dependent. The following table summarizes publicly available data.

Cell LineCancer TypePotency MetricValue (nM)
MOLM-13Acute Myeloid LeukemiaEC504.0
COV434Ovarian CancerGI5028
A2780Ovarian CancerGI5020
TOV-21GOvarian CancerGI5068

Data sourced from Curnutt, N. et al. (2024).[2]

Q4: Can this compound have off-target effects?

A4: While designed for selectivity, all small molecules have the potential for off-target effects.[6] Proteomic studies are the most definitive way to assess off-target protein degradation. If you suspect off-target effects are causing an unexpected phenotype, it is crucial to validate target engagement and degradation specifically in your experimental system.

Experimental Protocols

Protocol 1: Western Blot for Target Degradation

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat with a dose-response of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control for 24 hours.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against IKZF2, CK1α, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT/MTS)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50/GI50 value.

Visualizations

DEG77_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus DEG77 This compound CRBN Cereblon (CRBN) E3 Ligase Complex DEG77->CRBN recruits IKZF2 IKZF2 (Helios) CRBN->IKZF2 targets CK1a CK1α CRBN->CK1a targets Proteasome Proteasome IKZF2->Proteasome ubiquitination & degradation Differentiation Myeloid Differentiation IKZF2->Differentiation regulates CK1a->Proteasome ubiquitination & degradation p53 p53 CK1a->p53 regulates CellCycleArrest Cell Cycle Arrest Proteasome->CellCycleArrest leads to Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckCompound Verify Compound Integrity and Concentration Start->CheckCompound CheckCells Assess Cell Health, Passage, and Contamination CheckCompound->CheckCells Compound OK Conclusion Identify Root Cause CheckCompound->Conclusion Issue Found CheckProtocol Review Assay Protocol (Density, Duration, Reagents) CheckCells->CheckProtocol Cells Healthy CheckCells->Conclusion Issue Found ValidateTargets Confirm Target & CRBN Expression (Western Blot/qPCR) CheckProtocol->ValidateTargets Protocol Correct CheckProtocol->Conclusion Issue Found AssessDegradation Measure Target Degradation vs. Phenotype (Dose and Time Course) ValidateTargets->AssessDegradation Targets Expressed ValidateTargets->Conclusion Expression Absent InvestigatePathways Investigate Downstream Pathways (p53, Cell Cycle, Off-Targets) AssessDegradation->InvestigatePathways Degradation Confirmed InvestigatePathways->Conclusion

Caption: Troubleshooting workflow for unexpected results.

Experimental_Workflow Start Start: Culture Cells Seed Seed 96-Well Plate Start->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Perform Assay (e.g., Viability, Reporter) Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data & Interpret Results Read->Analyze

Caption: General workflow for a cell-based assay.

References

Validation & Comparative

In Vivo Efficacy Showdown: DEG-77 Outperforms Predecessor DEG-35 Through Enhanced Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the molecular glue degraders, DEG-35 and its analog DEG-77, reveals a significant improvement in in vivo efficacy for this compound, primarily attributed to its superior pharmacokinetic profile. Both compounds effectively induce degradation of the therapeutic targets, casein kinase 1α (CK1α) and the hematopoietic transcription factor Ikaros Family Zinc Finger 2 (IKZF2), leading to anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and ovarian cancer.

Developed to overcome the limitations of DEG-35, which demonstrated poor in vivo stability, this compound exhibits a markedly improved half-life and metabolic clearance, translating to enhanced therapeutic outcomes. In vivo studies in AML mouse models have demonstrated that this compound significantly prolongs survival.[1] Similarly, in ovarian cancer xenograft models, this compound has been shown to cause a significant reduction in tumor volume.[2]

Quantitative Comparison of DEG-35 and this compound

The following tables summarize the key quantitative data comparing the pharmacokinetic properties and in vitro potency of DEG-35 and this compound.

Table 1: Pharmacokinetic and Stability Profile
ParameterDEG-35This compoundFold Improvement
In Vitro Half-life (Human Liver Microsomes) 3.8 minutes--
In Vitro Clearance (µL/min/mg) 361.9< 5.42> 66x
In Vivo Half-life (t½) in Mice -16.91 hours-

Data compiled from preclinical studies.[2][3]

Table 2: In Vitro Anti-Proliferative Activity
Cell Line (Cancer Type)MetricDEG-35This compound
MOLM3 (AML)EC50-4.0 nM
A2780 (Ovarian)GI50-20 nM
COV434 (Ovarian)GI50-28 nM
TOV-21G (Ovarian)GI50-68 nM

EC50 (half maximal effective concentration) and GI50 (half maximal growth inhibition) values highlight the potent anti-proliferative effects of this compound.[2][3]

Table 3: In Vivo Efficacy in AML Mouse Model
Treatment GroupMedian SurvivalOutcome
Vehicle Control35 days-
This compound66 daysSignificantly prolonged survival

In vivo study in a mouse model of acute myeloid leukemia.[1]

Mechanism of Action: Dual Degradation of IKZF2 and CK1α

Both DEG-35 and this compound function as molecular glue degraders, inducing the ubiquitination and subsequent proteasomal degradation of IKZF2 and CK1α through a cereblon (CRBN)-dependent mechanism.[3][4] The degradation of these two key proteins triggers a cascade of downstream events, including p53 activation, cell cycle arrest, myeloid differentiation, and ultimately, apoptosis in cancer cells.[4][5]

cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects DEG This compound / DEG-35 CRBN Cereblon (CRBN) E3 Ligase Complex DEG->CRBN binds & modulates Ub Ubiquitination & Proteasomal Degradation CRBN->Ub recruits IKZF2 IKZF2 (Helios) Diff Myeloid Differentiation IKZF2->Diff degradation promotes IKZF2->Ub CK1a CK1α p53 p53 Activation CK1a->p53 degradation leads to CK1a->Ub CCA Cell Cycle Arrest p53->CCA Apoptosis Apoptosis p53->Apoptosis Diff->Apoptosis CCA->Apoptosis Ub->IKZF2 degrades Ub->CK1a degrades

Figure 1. Signaling pathway of this compound/DEG-35.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are outlined below.

In Vivo AML Mouse Model Efficacy Study
  • Animal Model: An acute myeloid leukemia mouse model was utilized. This involved transplanting leukemia cells into recipient mice to establish the disease.[1]

  • Treatment: Mice were treated with either a vehicle control or this compound. The specific dosing regimen (dose, frequency, route of administration) for the efficacy study was not detailed in the provided sources.[1]

  • Assessment: The primary endpoint was overall survival, which was monitored over time. Body weight was also tracked to assess toxicity.[1]

  • Results: Treatment with this compound led to a significant prolongation of median survival to 66 days compared to 35 days for the vehicle-treated group.[1]

Ovarian Cancer Xenograft Model Study
  • Animal Model: A TOV-21G cell line-derived xenograft (CDX) mouse model was established. This involved the subcutaneous injection of TOV-21G human ovarian cancer cells into the flank of immunocompromised mice.[2]

  • Treatment: Once tumors reached a specified size, mice were administered this compound. The precise dosing regimen was not specified in the available abstracts.[2]

  • Assessment: Tumor volume was measured regularly to evaluate the anti-tumor efficacy of the treatment.[2]

  • Results: The administration of this compound resulted in a significant reduction in the average tumor volume in the treated mice compared to controls.[2]

cluster_aml AML Model Workflow cluster_ovarian Ovarian Cancer Model Workflow AML_cells AML Cells (e.g., MOLM-13) Transplant Transplantation into Mice AML_cells->Transplant AML_model Established AML Mouse Model Transplant->AML_model AML_treat Treatment Groups (Vehicle vs. This compound) AML_model->AML_treat AML_assess Survival Monitoring & Body Weight AML_treat->AML_assess OV_cells Ovarian Cancer Cells (TOV-21G) Inject Subcutaneous Injection into Mice OV_cells->Inject OV_model Established CDX Mouse Model Inject->OV_model OV_treat Treatment Groups (Vehicle vs. This compound) OV_model->OV_treat OV_assess Tumor Volume Measurement OV_treat->OV_assess

References

A Comparative Analysis of DEG-77 and Other IKZF2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide offers an objective comparison of DEG-77 with other prominent IKZF2 inhibitors. This document synthesizes experimental data on their performance, selectivity, and mechanisms of action, providing a comprehensive resource for evaluating these targeted protein degraders.

Ikaros Family Zinc Finger 2 (IKZF2), also known as Helios, is a transcription factor crucial for the function and stability of regulatory T cells (Tregs) and is implicated in the pathogenesis of certain hematological malignancies, such as Acute Myeloid Leukemia (AML).[1] The development of small molecules that induce the degradation of IKZF2 has emerged as a promising therapeutic strategy in oncology and immunology. These molecules, often referred to as "molecular glues," work by coopting the cell's natural protein disposal machinery to eliminate IKZF2.

This guide focuses on this compound, a dual degrader of IKZF2 and Casein Kinase 1α (CK1α), and compares its activity with other notable IKZF2 inhibitors, including DEG-35, PVTX-405, DKY709, SJ3149, PRT-101, and BMS-986449.

Performance and Efficacy: A Quantitative Comparison

The following tables summarize the key performance metrics for this compound and its counterparts. The data has been compiled from various preclinical studies to facilitate a direct comparison of their potency in degrading IKZF2 and inhibiting cancer cell growth.

Table 1: In Vitro Degradation Potency of IKZF2 Inhibitors

CompoundTarget(s)DC50 (nM)Dmax (%)Cell Line / System
This compound IKZF2, CK1α15.3 (IKZF2)Not SpecifiedNot Specified
DEG-35 IKZF2, CK1αNot SpecifiedNot SpecifiedNot Specified
PVTX-405 IKZF20.791HEK293 (HiBiT assay)
6.365Jurkat (FACS assay)
DKY709 IKZF2, IKZF4, SALL4453Not Specified
1.573HEK293 (HiBiT assay)
PRT-101 IKZF2Subnanomolar100Not Specified
SJ3149 CK1α (primary), IKZF2 (weaker)~40% degradation at 10 µMNot ApplicableMOLM-13
BMS-986449 IKZF2, IKZF4Not Specified≥80% in vivoCynomolgus Monkey Tregs

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Anti-proliferative Activity of IKZF2 Inhibitors

CompoundGI50 / IC50 / EC50 (nM)Cell Line
This compound GI50: 28COV434 (Ovarian Cancer)
GI50: 20A2780 (Ovarian Cancer)
GI50: 68TOV-21G (Ovarian Cancer)
EC50: 4.0MOLM3 (AML)
SJ3149 IC50: 13MOLM-13 (AML)
IC50: 14MOLM-13 (AML)

GI50: Half-maximal growth inhibition concentration. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 3: Selectivity Profile of IKZF2 Inhibitors

CompoundPrimary Target(s)Notable Off-Targets (Degradation)
This compound IKZF2, CK1αNot specified
PVTX-405 IKZF2Minimal degradation of IKZF1, IKZF3, GSPT1, CK1α (Dmax <20% at 10 µM). Weak activity on SALL4.
DKY709 IKZF2IKZF4 (DC50: 13 nM), SALL4 (DC50: 2 nM). Spares IKZF1/3.
PRT-101 IKZF2Does not induce degradation of IKZF1, IKZF3, SALL4, CK1α.
SJ3149 CK1αPotent CK1α degrader (DC50: 3.7 nM, Dmax: 95%). Weaker degradation of IKZF1 and IKZF3.
BMS-986449 IKZF2, IKZF4Minimal impact on IKZF1/3 levels.

Mechanism of Action: Signaling Pathways

The IKZF2 inhibitors discussed in this guide primarily function as "molecular glue" degraders. They facilitate the interaction between the target protein (IKZF2 and in some cases, other proteins) and the E3 ubiquitin ligase Cereblon (CRBN), leading to ubiquitination and subsequent proteasomal degradation of the target.

G cluster_0 Dual-Target Degradation (e.g., this compound) cluster_1 Selective IKZF2 Degradation (e.g., PVTX-405) DEG77 This compound CRBN Cereblon (CRBN) E3 Ligase Complex DEG77->CRBN binds & modulates IKZF2 IKZF2 (Helios) CRBN->IKZF2 recruits CK1a CK1α CRBN->CK1a recruits Proteasome Proteasome IKZF2->Proteasome ubiquitination & degradation CK1a->Proteasome ubiquitination & degradation p53 p53 Proteasome->p53 activates Differentiation Myeloid Differentiation Proteasome->Differentiation leads to Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis PVTX405 PVTX-405 CRBN2 Cereblon (CRBN) E3 Ligase Complex PVTX405->CRBN2 binds & modulates IKZF2_2 IKZF2 (Helios) CRBN2->IKZF2_2 recruits Proteasome2 Proteasome IKZF2_2->Proteasome2 ubiquitination & degradation Treg Regulatory T cell (Treg) Stability & Function Proteasome2->Treg destabilizes AntiTumor Anti-Tumor Immunity Treg->AntiTumor enhances

Caption: Signaling pathways of dual-target and selective IKZF2 degraders.

As illustrated, dual-target degraders like this compound induce both the degradation of IKZF2, which promotes myeloid differentiation, and the degradation of CK1α, which activates the p53 pathway leading to apoptosis and cell cycle arrest in cancer cells.[2][3][4][5] In contrast, selective IKZF2 degraders such as PVTX-405 primarily target IKZF2, leading to the destabilization of regulatory T cells (Tregs) and thereby enhancing anti-tumor immunity.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare IKZF2 inhibitors.

Western Blotting for Protein Degradation

Objective: To visually assess the reduction in target protein levels following treatment with a degrader.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MOLM-13 for AML studies) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the IKZF2 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 12, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., IKZF2, CK1α) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of the IKZF2 inhibitors on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A2780, MOLM3) in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium.[7] Include wells with medium only for background luminescence measurement.

  • Compound Treatment: Add various concentrations of the IKZF2 inhibitor to the wells. Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.

  • Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[7] Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells and plot the results to determine the GI50 or IC50 values.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add IKZF2 inhibitors (various concentrations) seed_cells->add_compounds incubate Incubate for 72-96 hours add_compounds->incubate equilibrate Equilibrate plate to room temperature incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker (2 minutes) add_reagent->mix stabilize Incubate at room temp (10 minutes) mix->stabilize read_luminescence Read luminescence stabilize->read_luminescence analyze Analyze data and calculate GI50/IC50 read_luminescence->analyze

Caption: Workflow for a CellTiter-Glo® cell viability assay.

HiBiT-Based Protein Degradation Assay

Objective: To quantitatively measure the degradation of a target protein in real-time or at specific endpoints in live cells.

Methodology:

  • Cell Line Generation: Use CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein (e.g., IKZF2) in a suitable cell line (e.g., HEK293).

  • Cell Culture and Treatment: Plate the HiBiT-tagged cells in a 96-well plate. Treat the cells with a serial dilution of the degrader compound.

  • Lytic Endpoint Assay: After a specified incubation time (e.g., 24 hours), add a lytic reagent containing the LgBiT protein and a luciferase substrate. The HiBiT tag on the target protein complements with LgBiT to form a functional Nano-Glo® luciferase, and the resulting luminescence is proportional to the amount of target protein.

  • Live-Cell Kinetic Assay: For real-time measurements, use cells that co-express the LgBiT protein. Add a live-cell luciferase substrate and measure luminescence kinetically over time after the addition of the degrader.

  • Data Analysis: Normalize the luminescent signal to a viability assay (e.g., CellTiter-Glo®) to account for any cytotoxic effects of the compounds.[8] Calculate DC50 and Dmax values from the dose-response curves.

Conclusion

The landscape of IKZF2 inhibitors is rapidly evolving, with several promising candidates demonstrating potent and selective degradation of this key therapeutic target. This compound stands out as a dual degrader of IKZF2 and CK1α, offering a multi-pronged attack on cancer cells through the induction of both differentiation and apoptosis. This dual activity may be particularly advantageous in complex diseases like AML.

In contrast, molecules like PVTX-405 and PRT-101 showcase high selectivity for IKZF2, which could translate to a more targeted immunomodulatory effect with a potentially wider therapeutic window. The choice of an optimal IKZF2 inhibitor will likely depend on the specific therapeutic context, balancing the desired mechanism of action with the selectivity profile.

The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of these and future IKZF2-targeting molecular glues. As research in this area progresses, a deeper understanding of the nuanced pharmacological profiles of these compounds will be critical for their successful clinical translation.

References

A Comparative Analysis of DEG-77 and Selective CK1α Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular glue degrader DEG-77 and selective Casein Kinase 1α (CK1α) inhibitors. This document synthesizes preclinical data to evaluate their efficacy, mechanisms of action, and experimental validation.

Introduction

Casein Kinase 1α (CK1α) has emerged as a critical therapeutic target in various malignancies, particularly in acute myeloid leukemia (AML) and certain solid tumors.[1] Its role in pivotal signaling pathways, including Wnt/β-catenin and p53, makes it an attractive target for anticancer therapies.[2][3][4][5] Two primary therapeutic modalities targeting CK1α have garnered significant attention: selective inhibition of its kinase activity and targeted degradation of the entire protein.

This guide compares this compound, a novel molecular glue degrader that induces the degradation of both CK1α and the zinc finger protein IKZF2, with selective CK1α inhibitors, which function by blocking the enzyme's catalytic activity.[6][7][8][9][10] We present available preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to aid researchers in understanding the distinct and overlapping features of these two approaches.

Mechanism of Action: Degradation vs. Inhibition

The fundamental difference between this compound and selective CK1α inhibitors lies in their mechanism of action.

This compound , as a molecular glue degrader, hijacks the body's natural protein disposal system. It facilitates the interaction between the E3 ubiquitin ligase cereblon (CRBN) and its target proteins, CK1α and IKZF2, leading to their ubiquitination and subsequent degradation by the proteasome.[11][12][13][14] This approach not only ablates the kinase activity of CK1α but also eliminates any scaffolding functions the protein may have. The dual degradation of CK1α and IKZF2 can lead to a multi-pronged anti-leukemic effect, including the induction of apoptosis and myeloid differentiation.[11][12][13][14]

Selective CK1α inhibitors , on the other hand, are small molecules that typically bind to the ATP-binding pocket or allosteric sites of the CK1α enzyme.[3] This binding event competitively or non-competitively inhibits the kinase activity of CK1α, preventing the phosphorylation of its downstream substrates.[3] By inhibiting CK1α, these molecules can activate the p53 tumor suppressor pathway, which is a key mechanism for their anti-cancer effects.[3][4][15] A notable example that has progressed to clinical trials is BTX-A51, which, in addition to inhibiting CK1α, also targets cyclin-dependent kinases 7 and 9 (CDK7/9).[9][16][17][18]

Preclinical Efficacy: A Comparative Overview

This compound: Potent Dual Degrader

This compound has demonstrated robust anti-proliferative effects in preclinical models of AML and ovarian cancer.[7][8] In AML cell lines, it exhibits low nanomolar efficacy and has been shown to prolong survival in mouse models.[7][13]

This compound Cell Line EC50/GI50 Cancer Type Reference
EC50MOLM34.0 nMAcute Myeloid Leukemia[7]
GI50COV43428 nMOvarian Cancer[7]
GI50A278020 nMOvarian Cancer[7]
GI50TOV-21G68 nMOvarian Cancer[7]

In vivo studies in AML xenograft models have shown that treatment with this compound leads to a significant prolongation of survival compared to vehicle-treated animals.[7][13] For instance, one study reported that this compound-treated mice had a median survival of 66 days compared to 35 days for the control group.[13]

Selective CK1α Inhibitors: Clinical Advancement

The development of highly selective CK1α inhibitors has been challenging due to the high degree of homology among CK1 isoforms. BTX-A51 is a first-in-class oral inhibitor of CK1α and CDK7/9 that has entered Phase 1/2 clinical trials for relapsed or refractory AML and high-risk myelodysplastic syndromes (MDS).[9][16][17][18]

Preclinical data for BTX-A51 has demonstrated its ability to induce apoptosis in leukemia cells by activating p53.[16][17] In preclinical models of CIC-rearranged sarcoma, BTX-A51 showed high sensitivity with IC50 values ranging from 13-50 nM.[17]

BTX-A51 Cell Line IC50 Cancer Type Reference
IC50CIC01, CIC02, CDS1, CDS213-50 nMCIC-rearranged sarcoma[17]

It is important to note that the efficacy of BTX-A51 is a result of its combined inhibition of CK1α and CDK7/9, making a direct comparison of potency with the dual degrader this compound complex.

Another class of inhibitors, such as SR-3029, shows high selectivity for CK1δ and CK1ε isoforms and has demonstrated anti-proliferative properties in melanoma and breast cancer cell lines.[9][19][20][21][22] However, extensive data on its efficacy in AML is limited.

Signaling Pathways

The distinct mechanisms of this compound and selective CK1α inhibitors lead to different, albeit overlapping, downstream effects on key signaling pathways.

p53 Pathway Activation

Both degradation and inhibition of CK1α can lead to the activation of the p53 tumor suppressor pathway.[3][4][5][15][23] CK1α can phosphorylate MDM2, a key negative regulator of p53, promoting p53 degradation.[4][15] By removing or inhibiting CK1α, the p53-MDM2 interaction is disrupted, leading to p53 stabilization, activation of its downstream targets like p21, and subsequent cell cycle arrest and apoptosis.

p53_pathway cluster_deg77 This compound cluster_inhibitor Selective CK1α Inhibitor DEG77 This compound CRBN CRBN DEG77->CRBN recruits CK1a_deg CK1α CRBN->CK1a_deg ubiquitinates Proteasome Proteasome CK1a_deg->Proteasome degraded by MDM2 MDM2 Inhibitor Inhibitor CK1a_inh CK1α Inhibitor->CK1a_inh inhibits CK1a_inh->MDM2 p53 p53 MDM2->p53 degrades p21 p21 p53->p21 Apoptosis Apoptosis p21->Apoptosis induces

p53 pathway activation by this compound and CK1α inhibitors.
Wnt/β-catenin Pathway Modulation

CK1α is a key component of the β-catenin destruction complex.[1][2][6][24][25] In the absence of a Wnt signal, CK1α phosphorylates β-catenin, marking it for degradation. Therefore, inhibition or degradation of CK1α would be expected to lead to an accumulation of β-catenin and activation of Wnt signaling. This could be a potential liability in cancers driven by Wnt pathway activation.

wnt_pathway cluster_intervention Intervention DEG77 This compound CK1a CK1α DEG77->CK1a degrades Inhibitor Selective Inhibitor Inhibitor->CK1a inhibits beta_catenin β-catenin CK1a->beta_catenin phosphorylates Axin Axin APC APC GSK3b GSK3β GSK3b->beta_catenin phosphorylates degradation Degradation beta_catenin->degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Wnt_genes Wnt Target Genes TCF_LEF->Wnt_genes

Modulation of the Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and selective CK1α inhibitors.

Cell Viability Assay (MTT Assay for Suspension Cells)

This protocol is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture AML cells to logarithmic growth phase.

    • Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (this compound or selective CK1α inhibitor) in culture medium.

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Centrifuge the plate at 1,000 x g for 5 minutes.

    • Carefully remove 100 µL of the supernatant.

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.[11][26][27][28]

  • Formazan Solubilization:

    • Centrifuge the plate at 1,000 x g for 5 minutes.

    • Carefully aspirate the supernatant without disturbing the formazan pellet.

    • Add 150 µL of MTT solvent to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11][26][28]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/GI50 values.

Western Blot Analysis for Protein Degradation

This protocol is used to confirm the degradation of CK1α and other target proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CK1α, anti-IKZF2, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the desired concentrations of the compound for the specified time.

    • Harvest and lyse the cells in ice-cold lysis buffer.[29][30][31][32]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[29][32]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[29][32]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to quantify protein levels relative to a loading control.[29]

western_blot_workflow start Cell Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis detection->analysis

Experimental workflow for Western Blot analysis.
In Vivo AML Xenograft Model

This protocol describes the establishment of an AML patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of the compounds.[2][3][33][34][35][36][37]

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Primary AML patient cells or AML cell lines

  • Sterile PBS

  • Anesthetic

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-human CD45)

Procedure:

  • Cell Preparation and Injection:

    • Thaw cryopreserved primary AML cells or harvest cultured AML cell lines.

    • Resuspend the cells in sterile PBS at the desired concentration.

    • Anesthetize the mice and inject the cell suspension intravenously via the tail vein.[2][3][33][34][35][36][37]

  • Engraftment Monitoring:

    • Starting 2-3 weeks post-injection, monitor the engraftment of human AML cells in the peripheral blood by flow cytometry using an anti-human CD45 antibody.[2][3][33][34][35][36][37]

  • Compound Administration:

    • Once engraftment is confirmed, randomize the mice into treatment and control groups.

    • Administer the test compound (this compound or selective CK1α inhibitor) and vehicle control according to the desired dosing schedule and route of administration.

  • Efficacy Evaluation:

    • Monitor the tumor burden in the peripheral blood throughout the study.

    • Monitor the overall health and body weight of the mice.

    • For survival studies, monitor the mice until they reach predefined humane endpoints.

    • At the end of the study, harvest tissues such as bone marrow and spleen to assess leukemia burden.[2][3][33][34][35][36][37]

Conclusion

Both this compound and selective CK1α inhibitors represent promising therapeutic strategies for targeting CK1α in cancer. This compound offers a novel approach through the dual degradation of CK1α and IKZF2, which may provide a more comprehensive and durable response by eliminating both the catalytic and non-catalytic functions of the target proteins. Selective CK1α inhibitors, exemplified by the clinical candidate BTX-A51, demonstrate the therapeutic potential of targeting the kinase activity of CK1α, leading to p53 activation.

The choice between these two modalities may depend on the specific cancer type, its underlying genetic drivers, and the potential for off-target effects. The dual-target nature of both this compound (CK1α and IKZF2) and BTX-A51 (CK1α and CDK7/9) complicates a direct comparison of targeting CK1α alone. Further preclinical and clinical studies, including head-to-head comparisons, are warranted to fully elucidate the relative efficacy and safety of these two innovative approaches to cancer therapy. This guide provides a foundational understanding to aid researchers in navigating this evolving landscape.

References

Validating DEG-77's On-Target Effects with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the on-target effects of DEG-77, a novel molecular glue degrader, using small interfering RNA (siRNA). This compound selectively targets the transcription factor IKZF2 (Helios) and the kinase CK1α (Casein Kinase 1 alpha) for degradation via the E3 ubiquitin ligase Cereblon (CRBN), showing promise in the treatment of acute myeloid leukemia (AML) and ovarian cancer.[1][2][3][4][5][6] This document outlines the experimental rationale, detailed protocols, and expected outcomes for confirming that the cellular effects of this compound are a direct consequence of its intended mechanism of action.

Comparison of this compound Effects with Target Gene Knockdown

The central hypothesis for validating the on-target effects of this compound is that the phenotypic consequences of this compound treatment should be mimicked by the simultaneous knockdown of its targets, IKZF2 and CK1α. Furthermore, since this compound's mechanism is dependent on the E3 ligase component Cereblon, knockdown of CRBN should abrogate the effects of this compound.

The following tables summarize the expected quantitative outcomes from experiments designed to test this hypothesis. The data is compiled from published literature on this compound and analogous experiments with other molecular glue degraders like lenalidomide.

Table 1: Comparison of Cellular Viability (IC50) in AML Cell Lines (e.g., MOLM-13)

ConditionTreatmentExpected IC50 (nM)Rationale
Control Scrambled siRNA + Vehicle>10,000Baseline cell viability.
This compound Scrambled siRNA + this compound~10-50[2]Potent inhibition of cell viability by on-target degradation.
Target Knockdown siIKZF2 + siCK1α + Vehicle- (Reduced Viability)Knockdown of pro-survival targets is expected to decrease cell viability.
Mechanism Validation siCRBN + this compound>1,000Knockdown of the essential E3 ligase component prevents this compound-mediated degradation, leading to resistance.[7][8]
Alternative Degrader Scrambled siRNA + Lenalidomide~1,000-10,000[9]Lenalidomide is a less potent degrader of IKZF1/3 and has a different substrate specificity compared to this compound.
Alternative Degrader Scrambled siRNA + Pomalidomide~8,000-10,000[10]Pomalidomide has a distinct efficacy profile and substrate specificity.

Table 2: Comparison of Protein Expression Levels (Western Blot Quantification)

ConditionTreatmentIKZF2 Protein Level (% of Control)CK1α Protein Level (% of Control)CRBN Protein Level (% of Control)Downstream Marker (p21) (% of Control)
Control Scrambled siRNA + Vehicle100%100%100%100%
This compound Scrambled siRNA + this compound<10%[11]<10%[11]100%>200%[11]
Target Knockdown siIKZF2 + siCK1α + Vehicle<20%<20%100%>150%
Mechanism Validation siCRBN + this compound~100%~100%<20%[7][8]~100%

Table 3: Comparison of Phenotypic Outcomes (Apoptosis and Differentiation)

ConditionTreatmentApoptosis (% Annexin V Positive)Myeloid Differentiation (% CD11b+/CD14+)
Control Scrambled siRNA + Vehicle<5%<10%
This compound Scrambled siRNA + this compound>30%[11]>40%[12]
Target Knockdown siIKZF2 + siCK1α + Vehicle>25%[12]>35%[12]
Mechanism Validation siCRBN + this compound<10%<15%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

siRNA Transfection of AML Cell Lines (e.g., MOLM-13)

Objective: To achieve transient knockdown of IKZF2, CK1α, and CRBN.

Materials:

  • MOLM-13 cells

  • RPMI-1640 medium with 10% FBS

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNAs (scrambled control, targeting human IKZF2, CK1α, and CRBN)

  • 6-well plates

Protocol:

  • Cell Seeding: The day before transfection, seed MOLM-13 cells at a density of 2 x 10^5 cells/mL in a 6-well plate to ensure they are in the exponential growth phase at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 pmol of each siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex to the corresponding well of the 6-well plate containing the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.

Western Blot Analysis

Objective: To quantify the protein levels of IKZF2, CK1α, CRBN, and downstream signaling molecules.

Materials:

  • Transfected and treated AML cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-IKZF2, anti-CK1α, anti-CRBN, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound under different conditions.

Materials:

  • Transfected and treated AML cells

  • 96-well plates

  • MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed transfected cells in a 96-well plate at a density of 5,000 cells per well.

  • Drug Treatment: Add serial dilutions of this compound or the vehicle control to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Viability Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Normalize the readings to the vehicle-treated control and calculate the IC50 values using a non-linear regression curve fit.

Apoptosis and Differentiation Assays (Flow Cytometry)

Objective: To assess the induction of apoptosis and myeloid differentiation.

Materials:

  • Transfected and treated AML cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Fluorochrome-conjugated antibodies (anti-CD11b, anti-CD14)

  • Flow cytometer

Protocol:

  • Cell Staining:

    • Apoptosis: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

    • Differentiation: Harvest cells, wash with FACS buffer, and incubate with anti-CD11b and anti-CD14 antibodies in the dark for 30 minutes on ice.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of Annexin V-positive cells. For differentiation, quantify the percentage of CD11b and CD14 double-positive cells.

Visualizing the Mechanism and Workflow

To further clarify the underlying biology and experimental design, the following diagrams are provided.

DEG77_Pathway cluster_drug This compound Action cluster_targets Cellular Targets cluster_effects Downstream Effects in AML DEG77 This compound CRBN Cereblon (CRBN) E3 Ligase DEG77->CRBN Binds to IKZF2 IKZF2 (Helios) CRBN->IKZF2 Recruits CK1a CK1α CRBN->CK1a Recruits Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Targets for Degradation Proteasome->IKZF2 Degrades Proteasome->CK1a Degrades IKZF2->Ub MyeloidDiff Myeloid Differentiation IKZF2->MyeloidDiff Inhibits CK1a->Ub p53 p53 Activation CK1a->p53 Stabilizes CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis LeukemiaProgression Leukemia Progression CellCycleArrest->LeukemiaProgression Inhibits Apoptosis->LeukemiaProgression Inhibits MyeloidDiff->LeukemiaProgression Inhibits

Caption: this compound signaling pathway in AML.

siRNA_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Comparison start Seed AML Cells (e.g., MOLM-13) transfection Transfect with siRNA (Scrambled, siIKZF2, siCK1α, siCRBN) start->transfection treatment Treat with this compound or Vehicle transfection->treatment incubation Incubate for 48-72 hours treatment->incubation viability Cell Viability Assay (IC50 Determination) incubation->viability western Western Blot (Protein Quantification) incubation->western flow Flow Cytometry (Apoptosis & Differentiation) incubation->flow analysis Compare Phenotypes and Protein Levels between this compound and siRNA conditions viability->analysis western->analysis flow->analysis

Caption: Experimental workflow for siRNA validation.

By following this guide, researchers can systematically and rigorously validate the on-target effects of this compound, providing crucial data for its continued development as a therapeutic agent. The comparison with siRNA-mediated knockdown of its specific targets and essential E3 ligase component serves as a gold standard for confirming its mechanism of action.

References

A Head-to-Head Comparison: DEG-77 vs. Lenalidomide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, two noteworthy molecules, DEG-77 and lenalidomide, offer distinct approaches to eliminating disease-driving proteins. Both harness the cell's natural disposal system by co-opting the E3 ubiquitin ligase cereblon (CRBN). However, their substrate specificities and potencies diverge, paving the way for tailored therapeutic strategies in oncology and beyond. This guide provides a detailed, side-by-side comparison of this compound and lenalidomide, supported by available experimental data, to inform researchers and drug development professionals.

Mechanism of Action: A Tale of Two Substrate Profiles

Both this compound and lenalidomide function as "molecular glues," binding to CRBN and inducing the recruitment of specific proteins—termed neosubstrates—for ubiquitination and subsequent degradation by the proteasome.[1][2][3] The key difference lies in the neosubstrates they target.

Lenalidomide , a well-established immunomodulatory drug (IMiD), primarily targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[2][4][5][6] The degradation of these factors is central to its anti-myeloma and immunomodulatory activities.[2][4][6] Lenalidomide also induces the degradation of casein kinase 1α (CK1α) , which is particularly relevant in the context of myelodysplastic syndrome (MDS) with a 5q deletion.[7][8][9][10]

This compound , a newer investigational agent, is a potent dual degrader of IKZF2 (Helios) and CK1α .[1][3][11][12][13][14][15] Notably, lenalidomide does not induce the degradation of IKZF2.[1] This distinct substrate profile suggests that this compound may have therapeutic potential in diseases driven by IKZF2 and CK1α, such as acute myeloid leukemia (AML).[1][3][11][14]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and lenalidomide from preclinical studies. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Potency

CompoundCell LineAssayValueReference
This compound MOLM-13 (AML)Cell Viability (IC50)4 nM[11]
This compound MOLM-13 (AML)IKZF2 Degradation (DC50)15.3 nM[11]
This compound MOLM-13 (AML)CK1α Degradation (DC50)10 nM[11]
Lenalidomide MM.1S (Multiple Myeloma)Cell Viability (IC50)~1 µMNot directly available in searches
Lenalidomide OPM2 (Multiple Myeloma)Cell Viability (IC50)Not directly available in searches
Lenalidomide U266 (Multiple Myeloma)CRBN Binding (IC50)~2 µMNot directly available in searches

Table 2: In Vivo Efficacy

CompoundCancer ModelDosingOutcomeReference
This compound Mouse model of AMLNot specifiedSignificantly prolonged survival (66 days vs. 35 days for vehicle)[14]
Lenalidomide Mouse xenograft model of Mantle Cell LymphomaNot specifiedReduced tumor growth and angiogenesis[16]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Lenalidomide

G cluster_0 This compound / Lenalidomide Action cluster_1 Neosubstrates & Downstream Effects Drug This compound or Lenalidomide CRBN Cereblon (CRBN) Drug->CRBN binds to CRL4 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->CRL4 recruits Neosubstrate Neosubstrate CRL4->Neosubstrate ubiquitinates Ub Ubiquitin Ub->Neosubstrate Proteasome Proteasome Neosubstrate->Proteasome targeted for degradation IKZF1_3 IKZF1 / IKZF3 (targeted by Lenalidomide) IKZF2_CK1a IKZF2 / CK1α (targeted by this compound) Downstream Downstream Effects (e.g., Apoptosis, Cell Cycle Arrest) IKZF1_3->Downstream IKZF2_CK1a->Downstream

Caption: Mechanism of action for this compound and lenalidomide.

Experimental Workflow: Cereblon Binding Assay

G Start Start Prep Prepare CRBN protein and fluorescent ligand Start->Prep Incubate1 Incubate CRBN with fluorescent ligand Prep->Incubate1 Add_Drug Add this compound or Lenalidomide (competitor) Incubate1->Add_Drug Incubate2 Incubate Add_Drug->Incubate2 Measure Measure fluorescence signal (e.g., FRET or FP) Incubate2->Measure Analyze Analyze data to determine binding affinity (IC50/Kd) Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive Cereblon binding assay.

Experimental Workflow: In Vitro Ubiquitination Assay

G Start Start Combine Combine E1, E2, CRBN E3 ligase, Ubiquitin, ATP, and substrate protein Start->Combine Add_Drug Add this compound or Lenalidomide Combine->Add_Drug Incubate Incubate at 37°C Add_Drug->Incubate Stop Stop reaction Incubate->Stop Analyze Analyze by Western Blot for ubiquitinated substrate Stop->Analyze End End Analyze->End

Caption: Workflow for an in vitro ubiquitination assay.

Experimental Protocols

Cereblon Binding Assay (Competitive Fluorescence Polarization)
  • Reagent Preparation : Prepare a solution of purified recombinant human CRBN-DDB1 complex and a fluorescently labeled ligand known to bind to the thalidomide binding site of CRBN.

  • Reaction Setup : In a microplate, incubate the CRBN-DDB1 complex with the fluorescent ligand to allow for binding.

  • Compound Addition : Add serial dilutions of the test compound (this compound or lenalidomide) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate at room temperature to allow the system to reach equilibrium.

  • Measurement : Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis : The binding of the test compound to CRBN will displace the fluorescent ligand, leading to a decrease in fluorescence polarization. Plot the change in polarization against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the fluorescent ligand binding.

In-Vitro Ubiquitination Assay
  • Reaction Mixture Preparation : Prepare a reaction buffer containing an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme (e.g., UBE2D2), the CRBN E3 ubiquitin ligase complex, biotinylated ubiquitin, ATP, and the purified substrate protein (e.g., IKZF1, IKZF2, or CK1α).

  • Compound Addition : Add this compound, lenalidomide, or a vehicle control (DMSO) to the reaction mixture.

  • Initiation and Incubation : Initiate the reaction by adding the substrate protein and incubate at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.

  • Termination : Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis : Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific to the substrate protein to detect the unmodified protein and higher molecular weight ubiquitinated species. A ladder of bands indicates polyubiquitination.

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Seed cancer cells (e.g., MOLM-13 for AML or MM.1S for multiple myeloma) in a 96-well plate and allow them to adhere overnight.[17][18][19]

  • Compound Treatment : Treat the cells with various concentrations of this compound or lenalidomide for a specified period (e.g., 72 hours). Include a vehicle control.[17][18][19]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[17][18][19]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17][18][19]

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17][19]

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 value.

Conclusion

This compound and lenalidomide are both potent modulators of the cereblon E3 ubiquitin ligase, but they exhibit distinct substrate specificities. Lenalidomide's established activity against IKZF1 and IKZF3 has made it a cornerstone in the treatment of multiple myeloma. In contrast, this compound's dual degradation of IKZF2 and CK1α presents a promising new therapeutic avenue, particularly for malignancies like AML where these proteins are key drivers. The higher potency of this compound observed in preclinical models for its specific targets suggests it may offer advantages in certain contexts. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two important molecules.

References

DEG-77: A Comparative Analysis of Cross-reactivity with Ikaros Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dual-target degrader, DEG-77, focusing on its cross-reactivity with members of the Ikaros family of zinc finger transcription factors (IKZF1, IKZF2, IKZF3, and IKZF4). The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.

Introduction to this compound

This compound is a novel heterobifunctional degrader that induces the degradation of its target proteins through the Cereblon (CRBN) E3 ubiquitin ligase machinery. It was developed as a more soluble analog of DEG-35, a potent degrader of Ikaros family member IKZF2 (Helios) and Casein Kinase 1 alpha (CK1α).[1][2] The dual degradation of IKZF2 and CK1α by this compound has shown potential in blocking cell growth and inducing myeloid differentiation in acute myeloid leukemia (AML) cells.[1][2]

Comparative Selectivity within the Ikaros Family

Experimental evidence indicates that this compound exhibits preferential degradation of IKZF2 over other Ikaros family members. An initial structure-activity relationship study led to the development of DEG-35, which efficiently degraded IKZF2 with limited activity against IKZF1 (Ikaros), IKZF3 (Aiolos), and IKZF4 (Eos).[1] this compound, being a close analog of DEG-35, demonstrates a similar in vitro activity and selectivity profile.[1]

Quantitative Degradation Data

The following table summarizes the observed degradation of Ikaros family members upon treatment with this compound and its precursor, DEG-35, in MOLM-13 acute myeloid leukemia cells.

CompoundTarget ProteinCell LineConcentrationOutcome
This compound IKZF2 (Helios)MOLM-13Indicated ConcentrationsDose-dependent degradation
This compound CK1αMOLM-13Indicated ConcentrationsDose-dependent degradation
DEG-35 IKZF1 (Ikaros)MOLM-13Not specifiedLimited degradation
DEG-35 IKZF2 (Helios)MOLM-13Not specifiedEfficient degradation
DEG-35 IKZF3 (Aiolos)MOLM-13Not specifiedLimited degradation
DEG-35 IKZF4 (Eos)MOLM-13Not specifiedLimited degradation

Data synthesized from published research.[1]

Signaling Pathway and Mechanism of Action

This compound functions as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its target proteins, primarily IKZF2 and CK1α. This proximity leads to the polyubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of IKZF2 and CK1α impacts downstream signaling pathways, including the p53 apoptosis pathway and myeloid differentiation pathways.[1]

cluster_0 Cellular Environment cluster_1 Downstream Effects DEG77 This compound CRBN CRBN E3 Ligase DEG77->CRBN Binds IKZF2 IKZF2 (Helios) CRBN->IKZF2 Recruits CK1a CK1α CRBN->CK1a Recruits Ub Ubiquitin IKZF2->Ub Ubiquitination CK1a->Ub Ubiquitination Proteasome Proteasome Apoptosis Apoptosis (p53 pathway) Proteasome->Apoptosis Induces Differentiation Myeloid Differentiation Proteasome->Differentiation Induces Ub->Proteasome Targets for Degradation

Mechanism of this compound induced protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's cross-reactivity.

Western Blotting for Protein Degradation

This protocol is used to determine the levels of Ikaros family proteins in cells following treatment with this compound.

1. Cell Lysis:

  • Culture MOLM-13 cells to the desired density.

  • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Electrotransfer:

  • Normalize protein concentrations for all samples.

  • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for IKZF1, IKZF2, IKZF3, IKZF4, CK1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

A Cell Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (Anti-IKZF1, 2, 3, 4, CK1α) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Western blot experimental workflow.

Cell Viability Assay

This assay is performed to assess the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

  • Seed MOLM-13 cells in a 96-well plate at a predetermined density.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound. Include a vehicle-only control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

3. Viability Measurement:

  • Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Incubate for a short period to allow the signal to stabilize.

  • Measure the luminescence or fluorescence using a plate reader.

4. Data Analysis:

  • Normalize the data to the vehicle-treated control cells.

  • Plot the cell viability against the log of the compound concentration.

  • Calculate the half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) using non-linear regression analysis.

Conclusion

This compound is a potent and selective dual degrader of IKZF2 and CK1α.[3][4] Its limited cross-reactivity with other Ikaros family members, IKZF1, IKZF3, and IKZF4, makes it a valuable tool for studying the specific functions of IKZF2 and CK1α.[1] The favorable pharmacokinetic properties of this compound, including improved solubility and a longer half-life compared to its predecessor DEG-35, enhance its potential for in vivo studies and therapeutic applications in diseases such as AML.[3][5] Further investigation into the broader effects of dual IKZF2/CK1α degradation is warranted to fully elucidate its therapeutic potential.

References

Confirming DEG-77's Mechanism of Action: A Comparative Guide Using a Cereblon Knockout Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DEG-77, a novel molecular glue degrader, and its alternatives, with a focus on confirming its cereblon (CRBN)-dependent mechanism of action. By leveraging a CRBN knockout experimental model, researchers can definitively establish the on-target effects of this compound and similar compounds. This guide includes quantitative data from published studies, detailed experimental protocols, and visualizations to support your research and development efforts.

Introduction to this compound and Cereblon-Mediated Degradation

This compound is a promising small molecule that functions as a molecular glue, inducing the degradation of the neo-substrates Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 Alpha (CK1α).[1][2][3] This degradation is mediated by the E3 ubiquitin ligase cereblon (CRBN).[1][2][3] this compound was developed as a more soluble and pharmacokinetically improved analog of its predecessor, DEG-35, and has shown potent anti-proliferative effects in acute myeloid leukemia (AML) and ovarian cancer models.[1][4]

The therapeutic efficacy of molecular glues like this compound is contingent on their ability to recruit specific target proteins to the CRBN E3 ligase complex for ubiquitination and subsequent proteasomal degradation. To rigorously validate this mechanism and rule out off-target effects, a cereblon knockout (CRBN-KO) cellular model is an indispensable tool. In such a model, the activity of a CRBN-dependent degrader should be significantly attenuated or completely abolished.

Comparative Performance of this compound and Alternatives

This section compares the performance of this compound with its earlier analog, DEG-35, and the well-established immunomodulatory drug (IMiD) lenalidomide. Lenalidomide is known to mediate the degradation of IKZF1 and IKZF3 via CRBN but does not effectively degrade IKZF2 on its own, making it a crucial comparator for highlighting the novel activity of this compound.[3]

Table 1: In Vitro Anti-Proliferative Activity
CompoundCell LineAssay TypeEC50 / GI50 (nM)
This compound MOLM-13 (AML)Cell Viability4.0
COV434 (Ovarian)Growth Inhibition28
A2780 (Ovarian)Growth Inhibition20
TOV-21G (Ovarian)Growth Inhibition68
DEG-35 MOLM-13 (AML)Cell ViabilityComparable to this compound
Lenalidomide Myeloma Cell LinesCell ViabilityVariable, cell line dependent

Note: The primary sources for DEG-35's EC50 in MOLM-13 state it is comparable to this compound without providing a specific value.

Table 2: In Vivo Pharmacokinetics (Mouse Model)
CompoundParameterValue
This compound Half-life (t½)16.91 hours
DEG-35 Half-life (t½)3.8 minutes
Table 3: Expected Outcome in CRBN Wild-Type vs. Knockout Cells

This table outlines the anticipated results from key experiments designed to confirm the CRBN-dependent mechanism of this compound.

ExperimentCell TypeThis compound TreatmentLenalidomide TreatmentNegative Control (e.g., inactive analog)
IKZF2 & CK1α Degradation (Western Blot) Wild-TypeStrong Degradation No significant degradation of IKZF2No Degradation
CRBN-KONo Degradation No significant degradation of IKZF2No Degradation
Cell Viability (MTT Assay) Wild-TypeDecreased Viability Cell-dependent decrease in viabilityNo significant change
CRBN-KONo significant change in Viability Cell-dependent decrease in viability (CRBN-independent effects may be observed)No significant change

Experimental Protocols

Generation of a CRBN Knockout Cell Line using CRISPR/Cas9

This protocol provides a general framework for creating a CRBN knockout cell line. Specific reagents and conditions should be optimized for the chosen parental cell line.

Materials:

  • Parental cell line (e.g., MOLM-13, HEK293T)

  • CRISPR/Cas9 system components:

    • Cas9 nuclease expression vector (or purified Cas9 protein)

    • gRNA expression vector targeting a constitutive exon of the CRBN gene (or synthetic gRNA)

  • Transfection reagent (e.g., Lipofectamine) or electroporation system

  • Puromycin or other selection antibiotic (if using a vector with a resistance marker)

  • Single-cell sorting buffer (e.g., PBS with 2% FBS)

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents for genotyping

  • Sanger sequencing service

  • Primary antibody against CRBN for Western blot validation

Protocol:

  • gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the CRBN gene into a suitable expression vector.

  • Transfection: Transfect the parental cells with the Cas9 and gRNA expression vectors using an optimized protocol for your cell line.

  • Selection (Optional): If your vector contains a selection marker, apply the appropriate antibiotic to enrich for transfected cells.

  • Single-Cell Cloning: Isolate single cells from the transfected population using fluorescence-activated cell sorting (FACS) or limiting dilution and plate into individual wells of a 96-well plate.

  • Clonal Expansion: Expand the single-cell clones into larger populations.

  • Genotyping: Extract genomic DNA from the expanded clones. Use PCR to amplify the targeted region of the CRBN gene and analyze the amplicons by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot Validation: Confirm the absence of CRBN protein expression in the knockout clones by Western blotting.

Western Blotting for IKZF2 and CK1α Degradation

Materials:

  • Wild-type and CRBN-KO cells

  • This compound, lenalidomide, and a negative control compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IKZF2, anti-CK1α, anti-CRBN, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed wild-type and CRBN-KO cells and treat with various concentrations of this compound, lenalidomide, or a negative control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

MTT Cell Viability Assay

Materials:

  • Wild-type and CRBN-KO cells

  • 96-well plates

  • This compound, lenalidomide, and a negative control compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed wild-type and CRBN-KO cells into 96-well plates at an optimized density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, lenalidomide, or a negative control. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50/GI50 values.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for confirming its mechanism.

DEG77_Mechanism cluster_degradation Protein Degradation DEG77 This compound CRBN Cereblon (CRBN) E3 Ligase Complex DEG77->CRBN Binds to IKZF2 IKZF2 CRBN->IKZF2 Recruits CK1a CK1α CRBN->CK1a Recruits Ub Ubiquitin IKZF2->Ub Ubiquitination CK1a->Ub Ubiquitination Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ub->Proteasome

Caption: Proposed signaling pathway of this compound-mediated protein degradation.

CRBN_KO_Workflow cluster_experiments Comparative Experiments start Start: Parental Cell Line crispr CRISPR/Cas9-mediated CRBN Gene Knockout start->crispr scc Single-Cell Cloning & Expansion crispr->scc validation Genotyping & Western Blot for CRBN Expression scc->validation wt_ko_lines Validated Wild-Type (WT) & CRBN-KO Cell Lines validation->wt_ko_lines treatment Treat WT & CRBN-KO cells with: - this compound - Lenalidomide - Negative Control wt_ko_lines->treatment western Western Blot for IKZF2 & CK1α Degradation treatment->western mtt MTT Assay for Cell Viability treatment->mtt analysis Data Analysis: Compare effects in WT vs. CRBN-KO western->analysis mtt->analysis

Caption: Experimental workflow for confirming the CRBN-dependent mechanism of this compound.

References

Comparative Proteomic Analysis of Acute Myeloid Leukemia Cells Treated with DEG-77 and DEG-35

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the proteomic effects of two novel therapeutic agents, DEG-77 and DEG-35, on acute myeloid leukemia (AML) cells. Both molecules are cereblon-dependent degraders that induce the degradation of the hematopoietic transcription factor IKZF2 (Helios) and casein kinase 1 alpha (CK1α), key proteins implicated in AML pathogenesis.[1][2][3][4][5] this compound is a structural analog of DEG-35, designed for an improved pharmacokinetic profile.[1] Understanding the nuanced differences in their impact on the cellular proteome is crucial for advancing their clinical development.

Mechanism of Action

This compound and DEG-35 function as molecular glues, redirecting the E3 ubiquitin ligase cereblon (CRBN) to polyubiquitinate and subsequently induce the proteasomal degradation of IKZF2 and CK1α.[1][6] The degradation of these two key proteins has been shown to inhibit cell growth and promote myeloid differentiation in AML cells.[1][2][3][4][5] The identification of CK1α as a target was facilitated by unbiased proteomic screening, highlighting the power of this approach in drug discovery.[1][2][3][4] The dual degradation of IKZF2 and CK1α is believed to contribute to the potent anti-leukemic activity of these compounds.[1]

Comparative Proteomics Data

The following table summarizes hypothetical quantitative proteomics data from an experiment comparing the effects of this compound and DEG-35 on an AML cell line (e.g., MOLM-13). The data is presented as fold-change in protein abundance relative to a vehicle-treated control.

ProteinUniProt IDFunctionFold Change (this compound)Fold Change (DEG-35)
Primary Targets
Ikaros family zinc finger 2 (IKZF2)Q9Y2X0Transcription factor-4.2-4.0
Casein kinase I isoform alpha (CSNK1A1)P48729Serine/threonine kinase-3.8-3.5
Downstream Effectors
Cellular tumor antigen p53P04637Tumor suppressor+2.5+2.3
Cyclin-dependent kinase inhibitor 1 (p21)P38936Cell cycle inhibitor+3.0+2.8
Myelocytomatosis oncogene (c-Myc)P01106Transcription factor-2.8-2.5
Other Significantly Altered Proteins
Protein S100-A9P06702Calcium-binding protein+3.5+3.2
AzurocidinP20160Inflammatory mediator+3.1+2.9
MyeloperoxidaseP05164Heme protein+2.9+2.7

Note: This data is representative and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

A detailed methodology for a comparative proteomic analysis of this compound and DEG-35 treated cells is provided below. This protocol is based on a Tandem Mass Tag (TMT) labeling approach for quantitative proteomics.

1. Cell Culture and Treatment:

  • Cell Line: MOLM-13 (human acute myeloid leukemia cell line).

  • Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded at a density of 1x10^6 cells/mL and treated with either 100 nM this compound, 100 nM DEG-35, or a DMSO vehicle control for 24 hours. Three biological replicates are prepared for each condition.

2. Protein Extraction and Digestion:

  • Cell Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.5), and a protease/phosphatase inhibitor cocktail.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • Reduction and Alkylation: Proteins are reduced with 5 mM dithiothreitol (DTT) for 1 hour at 37°C, followed by alkylation with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.

  • Digestion: The urea concentration is diluted to less than 2 M with 50 mM Tris-HCl (pH 8.0). Proteins are digested with Trypsin/Lys-C mix overnight at 37°C.

3. TMT Labeling and Sample Pooling:

  • Peptide Cleanup: Digested peptides are desalted using C18 solid-phase extraction cartridges.

  • TMT Labeling: An equal amount of peptides from each sample is labeled with a specific TMTpro™ 16plex reagent according to the manufacturer's instructions.

  • Pooling: Labeled samples are combined into a single tube, and the pooled sample is desalted.

4. High-pH Reversed-Phase Fractionation:

  • The pooled, labeled peptide mixture is fractionated using high-pH reversed-phase chromatography to reduce sample complexity and improve proteome coverage.

5. LC-MS/MS Analysis:

  • Instrumentation: An Orbitrap Fusion Lumos Tribrid Mass Spectrometer coupled with an EASY-nLC 1200 system.

  • Data Acquisition: Each fraction is analyzed using a data-dependent acquisition method. Full MS scans are acquired in the Orbitrap at a resolution of 120,000. The most intense precursor ions are selected for HCD fragmentation and MS/MS analysis in the Orbitrap at a resolution of 50,000.

6. Data Analysis:

  • Database Search: Raw data files are processed using a proteomics software suite (e.g., Proteome Discoverer™). MS/MS spectra are searched against the human UniProt database.

  • Quantification: TMT reporter ion intensities are used for peptide and protein quantification. Data is normalized to the total peptide amount in each sample.

  • Statistical Analysis: Statistical tests (e.g., t-test with Benjamini-Hochberg correction for multiple testing) are performed to identify proteins that are significantly differentially expressed between the treatment groups and the control.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis A AML Cell Culture (MOLM-13) B Treatment (this compound, DEG-35, Vehicle) A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (Trypsin/Lys-C) C->D E TMT Labeling D->E F High-pH RP Fractionation E->F G LC-MS/MS Analysis F->G H Database Search & Protein ID G->H I Protein Quantification H->I J Statistical Analysis I->J

Caption: Experimental workflow for comparative proteomics.

signaling_pathway DEG This compound / DEG-35 CRBN CRBN (E3 Ligase) DEG->CRBN recruits IKZF2 IKZF2 CRBN->IKZF2 targets CK1a CK1α CRBN->CK1a targets Proteasome Proteasome IKZF2->Proteasome degradation Differentiation Myeloid Differentiation IKZF2->Differentiation degradation promotes CK1a->Proteasome degradation p53 p53 CK1a->p53 stabilizes CellCycle Cell Cycle Arrest p53->CellCycle

Caption: this compound/DEG-35 signaling pathway.

References

A Head-to-Head Study of DEG-77 and Other Molecular Glues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, molecular glues have emerged as a promising therapeutic modality. These small molecules induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide provides a detailed comparison of DEG-77, a novel dual degrader, with other well-characterized molecular glues, offering insights into their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Mechanism of Action: this compound

This compound is a cereblon-dependent molecular glue that demonstrates a dual-targeting mechanism. It selectively induces the degradation of the hematopoietic transcription factor IKZF2 (Helios) and casein kinase 1α (CK1α)[1][2]. This dual degradation has shown therapeutic potential in acute myeloid leukemia (AML) by blocking cell growth and inducing myeloid differentiation through pathways involving p53[3][4][5][6].

Data Presentation: Performance Comparison

The following tables summarize the quantitative data for this compound and other notable molecular glues, providing a basis for their comparative evaluation.

Table 1: Target Degradation Potency (DC50)

This table presents the half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein.

Molecular GlueTarget Protein(s)E3 Ligase RecruitedCell LineDC50 (nM)
This compound IKZF2Cereblon (CRBN)MOLM-13 (AML)15.3[1][7]
CK1αCereblon (CRBN)MOLM-13 (AML)10[1][7]
Lenalidomide IKZF1, IKZF3Cereblon (CRBN)MM.1S (Multiple Myeloma)Not explicitly stated, but degradation observed[8][9][10][11]
Pomalidomide IKZF1, IKZF3Cereblon (CRBN)MM.1S (Multiple Myeloma)Not explicitly stated, but degradation observed[12]
CR8 Cyclin KDDB1 (part of CUL4 E3 ligase complex)HEK293TDegradation observed at 1µM[13]
Indisulam RBM39DCAF15HCT-116 (Colon Cancer)Degradation observed, specific DC50 not stated[14]
CC-885 GSPT1Cereblon (CRBN)MOLM-13 (AML)Degradation observed[15]
Table 2: Anti-proliferative and Cytotoxic Activity (EC50/GI50/IC50)

This table outlines the half-maximal effective, growth inhibitory, or inhibitory concentration, indicating the potency of the compounds in reducing cell viability or proliferation.

Molecular GlueCell LineAssay TypePotency (nM)
This compound MOLM-13 (AML)Cell ViabilityEC50: 4.0[16]
COV434 (Ovarian Cancer)Growth InhibitionGI50: 28[16]
A2780 (Ovarian Cancer)Growth InhibitionGI50: 20[16]
TOV-21G (Ovarian Cancer)Growth InhibitionGI50: 68[16]
Indisulam HCT-116 (Colon Cancer)Cell ViabilityIC50: 560
CC-885 AML Cell LinesCell ProliferationIC50: in the range of 10⁻⁶ to 1 µM[17][18]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of molecular glues.

DEG77_Pathway DEG77 This compound CRBN CRBN-E3 Ligase Complex DEG77->CRBN binds & modulates IKZF2 IKZF2 CRBN->IKZF2 recruits CK1a CK1α CRBN->CK1a recruits Proteasome Proteasome IKZF2->Proteasome Degraded CK1a->Proteasome Degraded Ub Ubiquitin Ub->IKZF2 Ubiquitination Ub->CK1a Ubiquitination p53 p53 Pathway Activation Proteasome->p53 leads to Apoptosis Apoptosis & Myeloid Differentiation p53->Apoptosis

Caption: Signaling pathway of this compound-induced protein degradation.

Molecular_Glue_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET, SPR) ubiquitination In Vitro Ubiquitination Assay ternary_complex->ubiquitination degradation Protein Degradation Assay (Western Blot / HiBiT) ubiquitination->degradation viability Cell Viability / Proliferation Assay (e.g., CellTiter-Glo) degradation->viability target_engagement Target Engagement Assay viability->target_engagement animal_model Animal Model Studies (e.g., AML Xenograft) target_engagement->animal_model pk_pd Pharmacokinetics (PK) / Pharmacodynamics (PD) animal_model->pk_pd start Molecular Glue Candidate start->ternary_complex

Caption: Experimental workflow for evaluating molecular glue degraders.

CRBN_Mechanism cluster_0 Before Glue cluster_1 After Glue CRBN_initial CRBN-E3 Ligase Target_initial Target Protein CRBN_initial->Target_initial No Interaction Glue Molecular Glue (e.g., this compound) CRBN_initial->Glue binds Ternary_Complex CRBN-Glue-Target Ternary Complex Glue->Target_initial bridges to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

References

Safety Operating Guide

Essential Guide to the Safe Disposal of DEG-77

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of DEG-77, a PROTAC-based IKZF2 and CK1α degrader used in research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally available SDS for this research chemical is not always accessible, general safety principles for handling potent chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to shield against accidental splashes.

  • Lab Coat: A lab coat or other protective clothing is mandatory to protect against contamination.

Ventilation:

  • Always handle this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels to clean up the initial spill.

  • Place the contaminated absorbent material into a sealed, appropriately labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary

For clarity and easy reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 447.44 g/mol
Appearance Solid powder
Solubility Soluble in DMSO, Insoluble in water and ethanol
Storage (Solid) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year, -20°C for up to 1 month

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound, like many novel research compounds, involves treating it as hazardous chemical waste. The following steps provide a clear protocol for its disposal.

Step 1: Waste Identification and Segregation

  • Waste Stream Identification: All materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be classified as hazardous chemical waste.

  • Segregation: It is crucial to segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's EHS guidelines. Since this compound is often dissolved in DMSO, this waste stream should be handled according to the protocols for organic solvent waste.[1]

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect solid this compound waste, including contaminated gloves, wipes, and plasticware, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical waste it will hold.

  • Liquid Waste (this compound in DMSO):

    • Collect liquid waste containing this compound and DMSO in a separate, sealed, and properly labeled container.

    • Use a container that is chemically resistant to DMSO.

    • Never pour this compound solutions down the drain.[2]

  • Sharps Waste:

    • Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

Step 3: Labeling of Waste Containers

  • Proper labeling is a critical component of safe waste disposal.[2] All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents (e.g., "Dimethyl Sulfoxide")

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

    • Any relevant hazard warnings (e.g., "Toxic," "Handle with Care")

Step 4: Storage of Hazardous Waste

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2][3]

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Keep waste containers tightly sealed except when adding waste.

  • Do not accumulate large quantities of waste. Follow your institution's guidelines on the maximum allowable volume of waste in a satellite accumulation area.

Step 5: Arranging for Waste Pickup and Disposal

  • Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Follow their specific procedures for requesting a pickup and preparing the waste for transport.

  • Do not attempt to dispose of the hazardous waste yourself. Professional hazardous waste disposal services have the expertise and equipment to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.

Experimental Protocols

While this document focuses on disposal, the principles of safety and proper chemical handling are rooted in the experimental phase. When preparing this compound for experiments, the following general protocol is often used:

Preparation of a this compound Stock Solution in DMSO:

  • Under a chemical fume hood, weigh the desired amount of solid this compound powder using a calibrated analytical balance.

  • Transfer the powder to an appropriate sterile container (e.g., a microcentrifuge tube or a glass vial).

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C as recommended.[4]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DEG77_Disposal_Workflow start Start: Generation of this compound Waste identify Step 1: Identify as Hazardous Waste start->identify segregate Step 2: Segregate Waste Streams identify->segregate solid Solid Waste (Contaminated labware, PPE) segregate->solid Solid liquid Liquid Waste (this compound in DMSO) segregate->liquid Liquid sharps Sharps Waste (Contaminated needles, etc.) segregate->sharps Sharps collect_solid Collect in Labeled, Leak-proof Container solid->collect_solid collect_liquid Collect in Labeled, Sealed, Resistant Container liquid->collect_liquid collect_sharps Collect in Labeled, Puncture-resistant Sharps Container sharps->collect_sharps label Step 3: Label Container Correctly collect_solid->label collect_liquid->label collect_sharps->label store Step 4: Store in Designated Satellite Accumulation Area label->store pickup Step 5: Arrange for EHS Pickup store->pickup end End: Proper Disposal by EHS pickup->end

This compound Disposal Workflow

By following these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and upholding the highest standards of scientific practice.

References

Personal protective equipment for handling DEG-77

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of DEG-77, a potent, research-grade molecular glue degrader. Given that a specific Safety Data Sheet (SDS) is not publicly available, this document is based on best practices for handling novel, potent chemical compounds in a laboratory setting. A thorough risk assessment should be conducted prior to handling this compound.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure to this compound. The recommended level of PPE varies based on the specific laboratory procedure and the physical form of the compound (powder or solution).

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Recommended PPE Rationale
Weighing and Dispensing (as powder) - Chemical-resistant gloves (double-gloving recommended, e.g., nitrile) - Disposable, solid-front lab coat with tight-fitting cuffs - ANSI-approved safety glasses with side shields or chemical splash goggles - Full-face respirator or a combination of a half-mask respirator with P100 filters and a face shieldHigh risk of aerosolization and inhalation of potent powder. Full respiratory and eye protection is critical. Double-gloving provides an additional barrier against contamination.[1][2]
Solution Preparation and Handling - Chemical-resistant gloves (e.g., nitrile) - Lab coat - ANSI-approved safety glasses with side shields or chemical splash gogglesReduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[2][3][4]
In Vivo Administration - Chemical-resistant gloves - Lab coat - Safety glasses with side shieldsTo prevent skin contact during the handling and administration of the compound.
Waste Disposal - Chemical-resistant gloves - Lab coat - Safety glasses with side shields or chemical splash gogglesTo protect against splashes and direct contact with contaminated waste.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for safely handling this compound. All operations involving the solid form of this compound should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

Experimental Protocol: Preparation of a this compound Stock Solution

  • Preparation of Work Area:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Have a designated waste container and a spill kit readily accessible.

  • Donning PPE:

    • Put on all required PPE as specified in Table 1 for "Solution Preparation and Handling."

  • Compound Handling:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the required amount of this compound powder in a tared, disposable weigh boat inside the fume hood.

    • Transfer the powder to an appropriate vial.

  • Solubilization:

    • Add the desired volume of anhydrous DMSO to the vial containing this compound.[5] this compound is soluble in DMSO at a concentration of 45 mg/mL (100.57 mM).[5]

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Storage:

    • Store the stock solution in a tightly sealed, clearly labeled container. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), store at -20°C.[5][6] Avoid repeated freeze-thaw cycles.[6]

III. Disposal Plan

The disposal of this compound and all contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste Type Disposal Procedure Rationale
Unused/Expired Compound - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor. - Do not dispose of down the drain or in regular trash.To prevent the release of a potent compound into the environment.
Contaminated Labware (e.g., vials, pipette tips, weigh boats) - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.Assume all disposable items that have come into contact with the compound are contaminated.[1]
Contaminated PPE (e.g., gloves, disposable lab coat) - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.To prevent secondary contamination.[1]
Aqueous Waste (from cleaning) - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed.To prevent uncontrolled chemical reactions and ensure proper disposal.
DMSO Solutions of this compound - Collect in a designated, sealed container for organic solvent waste. - Label clearly with all chemical components. - Dispose of through a certified hazardous waste vendor for incineration.[7]DMSO can facilitate the absorption of other chemicals through the skin, and therefore, solutions containing it should be handled as hazardous waste.[8][9]

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, emphasizing the critical safety checkpoints.

DEG77_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PrepareWorkArea Prepare Work Area (Fume Hood) RiskAssessment->PrepareWorkArea DonPPE Don Appropriate PPE PrepareWorkArea->DonPPE WeighCompound Weigh Solid this compound DonPPE->WeighCompound PrepareSolution Prepare DMSO Stock Solution WeighCompound->PrepareSolution PerformExperiment Perform Experiment PrepareSolution->PerformExperiment Decontaminate Decontaminate Work Area & Equipment PerformExperiment->Decontaminate SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE DisposeWaste Dispose via Hazardous Waste Vendor DoffPPE->DisposeWaste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.